1-N-Boc-3-Isopropyl-1,4-diazepane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-propan-2-yl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)11-9-15(8-6-7-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTTXMRXODRFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374126-71-2 | |
| Record name | tert-butyl 3-(propan-2-yl)-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Characterization of 3-Substituted 1-N-Boc-1,4-diazepanes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific characterization data for 1-N-Boc-3-Isopropyl-1,4-diazepane. The following guide presents characterization data for a closely related analogue, (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS: 194032-32-1) , as a representative example of a 3-alkyl-substituted 1-N-Boc-1,4-diazepane. The synthetic protocols described are general and may be adaptable for the synthesis of the isopropyl analogue.
Core Compound Structure
The core structure of interest is a 1,4-diazepane ring system with a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms and an alkyl substituent at the 3-position.
General Structure:
Spectroscopic Analysis of 1-N-Boc-3-isopropyl-1,4-diazepane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Boc-3-isopropyl-1,4-diazepane is a substituted diazepane derivative. The 1,4-diazepane core is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The "1-N-Boc" designation indicates the presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, a common strategy in organic synthesis to control reactivity. The "3-isopropyl" signifies an isopropyl group attached to the carbon at the 3-position of the diazepane ring. This substitution can introduce chirality to the molecule, potentially leading to stereoisomers with distinct biological activities. Compounds containing the diazepane scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological properties, acting as, for example, anticancer, antiviral, and antimicrobial agents.
This technical guide provides a summary of the expected spectroscopic characteristics of this compound. Due to the absence of publicly available experimental data for this specific compound, this guide leverages spectroscopic data from closely related analogs and predictive models to offer a foundational understanding for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar structures and computational chemistry software.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.2 | Multiplet | 4H | -CH₂-N(Boc)-CH₂- |
| ~3.0 - 2.6 | Multiplet | 3H | -NH-CH₂-CH- |
| ~2.0 - 1.7 | Multiplet | 2H | -N-CH₂-CH₂-C- |
| ~1.8 - 1.6 | Multiplet | 1H | -CH(CH₃)₂ |
| 1.46 | Singlet | 9H | -C(CH₃)₃ (Boc) |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~155 | C=O (Boc) |
| ~80 | -C(CH₃)₃ (Boc) |
| ~60 | -CH- (isopropyl) |
| ~50-40 | Diazepane ring carbons (-CH₂-) |
| ~30 | -CH(CH₃)₂ |
| 28.4 | -C(CH₃)₃ (Boc) |
| ~20 | -CH(CH₃)₂ |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M-56]⁺ | Loss of isobutylene from Boc group |
| [M-100]⁺ | Loss of the Boc group |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (secondary amine) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (urethane) |
| ~1470-1450 | C-H bend (aliphatic) |
| ~1160 | C-N stretch |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are general methodologies for the spectroscopic analysis of similar organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.
-
Analysis: Introduce the sample into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after dissolving in a volatile solvent, or as a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Synthesis Pathway Considerations
A plausible synthetic route to this compound would likely involve the protection of a suitable diamine precursor, followed by the introduction of the isopropyl group and subsequent cyclization. The specific choice of reagents and reaction conditions would be critical in achieving the desired product with good yield and purity.
Caption: A generalized synthetic pathway for this compound.
1H and 13C NMR data of 1-N-Boc-3-Isopropyl-1,4-diazepane
In-depth Technical Guide: Spectroscopic Data of 1-N-Boc-3-Isopropyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document aims to provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound this compound. However, a thorough search of publicly available scientific databases and chemical literature has revealed no specific experimental ¹H and ¹³C NMR data for this particular molecule. The synthesis and spectroscopic characterization of this compound have not been reported in the accessible literature.
While NMR data for various other substituted diazepane and benzodiazepine derivatives are available, the unique substitution pattern of a Boc protecting group at the 1-position and an isopropyl group at the 3-position of the 1,4-diazepane ring system makes direct extrapolation from these analogues unreliable for generating an accurate and in-depth technical guide.
To provide a foundational understanding for researchers working with similar structures, this guide will instead offer a detailed overview of the expected NMR characteristics of this compound based on established principles of NMR spectroscopy and data from structurally related compounds. A hypothetical experimental protocol for acquiring such data is also presented.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of substituent effects on the 1,4-diazepane scaffold and typical values for Boc-protected amines and isopropyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Boc (C(CH₃)₃) | 1.4 - 1.5 | s | - | 9H |
| Isopropyl (CH(CH₃)₂) | 0.9 - 1.1 | d | ~6-7 | 6H |
| Isopropyl (CH(CH₃)₂) | 1.8 - 2.0 | m | - | 1H |
| Diazepane Ring Protons | 2.5 - 3.7 | m | - | 9H |
| NH | Variable | br s | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | ~28.5 |
| Boc (C(CH₃)₃) | ~80.0 |
| Boc (C=O) | ~155.0 |
| Isopropyl (CH₃) | ~18.0 - 20.0 |
| Isopropyl (CH) | ~30.0 - 35.0 |
| Diazepane Ring Carbons | ~40.0 - 60.0 |
Rationale for Predicted Data
-
¹H NMR: The tert-butyl protons of the Boc group are expected to appear as a sharp singlet around 1.4-1.5 ppm due to their chemical equivalence and distance from other protons. The methyl protons of the isopropyl group will likely be a doublet around 0.9-1.1 ppm, coupled to the isopropyl methine proton. The diazepane ring protons would present as a complex series of multiplets in the 2.5-3.7 ppm range due to their diastereotopic nature and complex spin-spin coupling. The chemical shift of the N-H proton is highly dependent on solvent and concentration and is expected to be a broad singlet.
-
¹³C NMR: The carbons of the Boc group have characteristic chemical shifts, with the methyl carbons around 28.5 ppm, the quaternary carbon around 80.0 ppm, and the carbonyl carbon around 155.0 ppm. The isopropyl methyl carbons are predicted to be in the 18.0-20.0 ppm region, with the methine carbon further downfield. The diazepane ring carbons are expected in the 40.0-60.0 ppm range, with the exact shifts influenced by the positions relative to the nitrogen atoms and the isopropyl substituent.
Proposed Experimental Protocol for NMR Data Acquisition
To obtain definitive ¹H and ¹³C NMR data for this compound, the following experimental protocol is recommended:
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may influence the chemical shifts, particularly of the N-H proton.
-
Transfer the solution to a standard 5 mm NMR tube.
3.2. NMR Spectrometer and Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 or 32 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans, as the ¹³C nucleus has a low natural abundance.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound, which is essential for the interpretation of its NMR spectra.
Mass spectrometry analysis of 1-N-Boc-3-Isopropyl-1,4-diazepane
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-N-Boc-3-Isopropyl-1,4-diazepane
Introduction
This compound is a heterocyclic organic molecule featuring a seven-membered diazepane ring. The nitrogen at position 1 is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis, particularly in peptide and medicinal chemistry. The isopropyl group at position 3 adds to the structural complexity and potential chirality of the molecule. The characterization of such molecules is crucial in drug discovery and development to confirm identity, purity, and structure. Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing information on molecular weight and structural features through fragmentation analysis.
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It details predicted fragmentation patterns, experimental protocols for analysis, and presents the expected quantitative data. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, purification, and characterization of N-Boc protected heterocyclic compounds.
Predicted Mass Spectrometric Behavior and Fragmentation
The analysis of this compound by mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is expected to yield the protonated molecule [M+H]⁺ as the parent ion. The Boc protecting group is known to be labile under mass spectrometric conditions and can undergo characteristic fragmentation pathways.[1][2]
The primary fragmentation is anticipated to be the loss of the Boc group or its components. This can occur through several mechanisms:
-
Loss of isobutylene (56 Da): A McLafferty-like rearrangement can lead to the neutral loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate which can then lose carbon dioxide.[3]
-
Loss of the entire Boc group (101 Da): Cleavage of the N-C bond of the carbamate can result in the loss of the entire Boc group.
-
Formation of the tert-butyl cation (m/z 57): The tert-butyl group can be lost as a stable tertiary carbocation.
Further fragmentation of the diazepane ring structure is also expected.
Below is a diagram illustrating the predicted fragmentation pathway for this compound.
Experimental Protocols
A detailed experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is provided below.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL.
2. Liquid Chromatography Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Mode: Full scan (MS) and tandem scan (MS/MS).
-
MS Scan Range: m/z 50-500.
-
MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
The following diagram illustrates the general workflow for the LC-MS/MS analysis.
References
Solubility Profile of 1-N-Boc-3-Isopropyl-1,4-diazepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of an organic compound is dictated by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar polarity. The 1-N-Boc-3-Isopropyl-1,4-diazepane molecule possesses both nonpolar (Boc group, isopropyl group, and the diazepane ring's hydrocarbon backbone) and polar (carbamate and amine functionalities) characteristics. This amphiphilic nature suggests a broad range of solubility in organic solvents.
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is extrapolated from the known solubility of similar N-Boc protected amines and diazepane analogs. It is important to note that these are general guidelines, and empirical determination is recommended for precise applications.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | The highly polar nature of DMF can effectively solvate the polar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Acetonitrile (MeCN) | Moderate to High | Acetonitrile's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics. | |
| Tetrahydrofuran (THF) | Moderate to High | THF's ether functionality and cyclic structure provide a balance of polarity for good solvation. | |
| Polar Protic | Methanol (MeOH) | High | The hydroxyl group of methanol can hydrogen bond with the carbamate and amine groups, facilitating dissolution. |
| Ethanol (EtOH) | High | Similar to methanol, ethanol is an effective solvent for this type of molecule. | |
| Isopropanol (IPA) | Moderate | The increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce solubility. | |
| Nonpolar | Dichloromethane (DCM) | High | DCM is a versatile solvent that can effectively dissolve the nonpolar regions of the molecule. |
| Chloroform (CHCl₃) | High | Similar to DCM, chloroform is a good solvent for many organic compounds. | |
| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the nonpolar parts of the molecule. | |
| Hexanes/Heptanes | Low | These nonpolar aliphatic hydrocarbons are generally poor solvents for compounds with significant polarity. | |
| Aqueous | Water | Low | The large nonpolar surface area of the Boc and isopropyl groups leads to poor miscibility with water.[1] |
Experimental Protocols for Solubility Determination
For precise quantitative solubility data, the following experimental protocols are recommended.
Visual "Shake-Flask" Method (Thermodynamic Solubility)
This is a straightforward and widely used method to determine the thermodynamic equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has settled. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy after creating a calibration curve.
-
Calculation: The solubility is then calculated and typically expressed in mg/mL or mol/L.
High-Throughput Kinetic Solubility Assay (Nephelometry)
This method is often used in early drug discovery to rapidly assess the kinetic solubility of a large number of compounds.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in the same solvent.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer solution (e.g., phosphate-buffered saline, PBS).
-
Precipitation Detection: The compound may precipitate out of the aqueous solution if its solubility limit is exceeded. This precipitation is detected by measuring the turbidity or light scattering of the solution using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.
Mandatory Visualization
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
References
Stereochemistry of 1-N-Boc-3-Isopropyl-1,4-diazepane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 1-N-Boc-3-isopropyl-1,4-diazepane, a chiral heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs, particularly (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane, to project a detailed understanding of its synthesis, stereochemical properties, and potential for chiral separation. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating the 1,4-diazepane scaffold.
Introduction
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and central nervous system effects. The introduction of a substituent at the 3-position of the diazepane ring creates a chiral center, leading to stereoisomers that can exhibit different pharmacological and toxicological profiles. The N-Boc protecting group at the 1-position is commonly employed in synthetic strategies to modulate reactivity and solubility. This guide focuses on the stereochemical aspects of this compound, providing a projected methodology for its stereoselective synthesis and the characterization of its enantiomers.
Synthesis of Chiral 1-N-Boc-3-alkyl-1,4-diazepanes
While a direct synthetic route for this compound is not explicitly detailed in the current literature, a plausible and efficient pathway can be extrapolated from the synthesis of its methyl analog, (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane. A patented method provides a robust foundation for the synthesis of such chiral 3-alkyl-1,4-diazepanes.[1]
The proposed synthetic strategy commences with a chiral starting material to install the desired stereochemistry at the C3 position. For the synthesis of (S)-1-N-Boc-3-isopropyl-1,4-diazepane, (S)-2-amino-3-methyl-1-butanol would be the logical starting precursor.
Proposed Synthetic Workflow
The following diagram outlines the proposed synthetic pathway for (S)-1-N-Boc-3-isopropyl-1,4-diazepane, based on the established synthesis of the methyl analog.
Detailed Experimental Protocols (Projected)
The following protocols are adapted from the synthesis of the corresponding methyl analog and are presented as a guide for the synthesis of the isopropyl derivative.
Step 1: (S)-N-(1-hydroxy-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide To a solution of (S)-2-amino-3-methyl-1-butanol in dichloromethane is added triethylamine. The mixture is cooled to 0 °C, and 2-nitrobenzenesulfonyl chloride is added portionwise. The reaction is stirred at room temperature until completion. The product is isolated by aqueous workup and purified by column chromatography.
Step 2: (S)-N-(1-methanesulfonyloxy-3-methylbutan-2-yl)-2-nitrobenzenesulfonamide To a solution of the product from Step 1 in dichloromethane is added triethylamine. The mixture is cooled to 0 °C, and methanesulfonyl chloride is added dropwise. The reaction is stirred at 0 °C until completion. The product is isolated by aqueous workup.
Step 3: (S)-4-(2-nitrophenylsulfonyl)-3-isopropyl-1,4-diazepane A mixture of the product from Step 2, 3-aminopropanol, and potassium carbonate in acetonitrile is heated at reflux. After completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.
Step 4: (S)-3-Isopropyl-1,4-diazepane To a solution of the product from Step 3 in acetonitrile is added potassium carbonate and thiophenol. The mixture is stirred at room temperature. Upon completion, the solids are filtered off, and the filtrate is concentrated. The crude product is purified.
Step 5: (S)-1-N-Boc-3-isopropyl-1,4-diazepane To a solution of the product from Step 4 in dichloromethane is added triethylamine and di-tert-butyl dicarbonate. The reaction is stirred at room temperature. The final product is isolated by aqueous workup and purified by column chromatography.
Quantitative Data
While specific quantitative data for the synthesis of this compound is not available, the table below summarizes the reported yields for the synthesis of the analogous (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane, which can serve as a benchmark for the proposed synthesis.[1]
| Step | Product | Yield (%) | Purity (%ee) |
| 1. Sulfonylation & Mesylation | (S)-N-(1-methanesulfonyloxypropan-2-yl)-2-nitrobenzenesulfonamide | 74.5 | >99 |
| 2. Cyclization & Nosyl Deprotection | (S)-3-methyl-1,4-diazepane | 85.7 | 99.9 |
| 3. Boc Protection | (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane | - | - |
| Overall | (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane | 45.2 | 99.9 |
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is defined by the chiral center at the C3 position. The seven-membered diazepane ring is not planar and is expected to exist in a dynamic equilibrium of several conformations, such as chair, boat, and twist-boat forms. The bulky isopropyl group at the C3 position will significantly influence the conformational preference of the ring.
The N-Boc protecting group will also impact the conformational landscape. Due to its steric bulk, it may favor conformations where it occupies a pseudo-equatorial position to minimize steric hindrance.
The logical relationship for conformational analysis is depicted below.
Chiral Separation
The enantiomers of this compound can be separated using chiral chromatography techniques. Based on studies of similar chiral diazepane derivatives, the following methods are expected to be effective:
-
Chiral High-Performance Liquid Chromatography (HPLC): The use of chiral stationary phases (CSPs) is a primary method for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs have shown broad applicability for the resolution of a wide range of chiral compounds.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is often a faster and more environmentally friendly alternative to HPLC for chiral separations.
The general workflow for chiral separation is illustrated below.
Biological Context and Signaling Pathways
While the specific biological activity of this compound has not been reported, various derivatives of the 1,4-diazepane scaffold have shown significant pharmacological effects. For instance, substituted 1,4-diazepanes have been investigated as orexin receptor antagonists, which are involved in the regulation of sleep and wakefulness. Orexin receptors are G-protein coupled receptors (GPCRs), and their antagonism can lead to a sedative effect.
The following diagram illustrates a simplified, representative signaling pathway that could be modulated by a biologically active 1,4-diazepane derivative acting as a GPCR antagonist.
References
A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the chiral purity of 1-N-Boc-3-Isopropyl-1,4-diazepane. Given that specific literature on this exact molecule is not publicly available, this document outlines the established and validated approaches for the synthesis, chiral separation, and purity analysis of analogous chiral diazepane derivatives. The protocols and data presented herein are illustrative and based on established principles in chiral chemistry and chromatography.
Introduction: The Significance of Chiral Purity in Drug Development
Chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. Therefore, the synthesis and analysis of enantiomerically pure 1,4-diazepane derivatives are of paramount importance for ensuring the safety and efficacy of potential drug candidates. Regulatory agencies worldwide now require the development of single-enantiomer drugs unless there is a therapeutic justification for using a racemic mixture.
Hypothetical Synthesis of Racemic this compound
The synthesis of this compound would likely commence with a multi-step sequence starting from commercially available chiral or achiral building blocks. A common approach to constructing the diazepane ring involves the reaction of a suitable diamine with a dicarbonyl compound or a related electrophile, followed by cyclization. A plausible, though hypothetical, route to the racemic compound could involve the reductive amination of a protected amino aldehyde with a protected amino acid derivative, followed by cyclization and functional group manipulation. The use of non-chiral reagents in key bond-forming steps would result in a racemic mixture of the (R) and (S) enantiomers.
A general workflow for the synthesis and subsequent chiral analysis is depicted below.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The most widely used method for determining the chiral purity of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP).[1][2] CSPs are designed to interact differently with the two enantiomers of a chiral molecule, leading to different retention times and thus, their separation.
The principle of chiral separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other.
For diazepane derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[1] The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution between the enantiomers.
The output from a chiral HPLC analysis is a chromatogram showing two separated peaks corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer. From this data, the enantiomeric excess (e.e.), a measure of chiral purity, can be calculated.
Table 1: Illustrative Chiral HPLC Data for this compound
| Enantiomer | Retention Time (min) | Peak Area | Area (%) |
| Enantiomer 1 | 8.21 | 1,985,000 | 49.63 |
| Enantiomer 2 | 9.45 | 2,015,000 | 50.37 |
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = |(% Area of Enantiomer 2 - % Area of Enantiomer 1) / (% Area of Enantiomer 2 + % Area of Enantiomer 1)| * 100
-
e.e. (%) = |(50.37 - 49.63) / (50.37 + 49.63)| * 100 = 0.74%
An e.e. of 0.74% indicates an almost racemic mixture, as would be expected from a non-stereoselective synthesis. For a drug candidate, the goal would be to achieve an e.e. of >99%.
Experimental Protocol: Chiral HPLC Analysis
The following is a detailed, generalized protocol for the chiral HPLC analysis of this compound. This protocol would require optimization for the specific compound.
4.1. Objective To separate and quantify the (R) and (S) enantiomers of this compound and determine the enantiomeric excess (e.e.).
4.2. Materials and Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral column, for example, a CHIRALPAK® series column (e.g., AD-H, AS-H, or a modern immobilized version like IA, IB, IC).[1]
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and any necessary additives like diethylamine (DEA) or trifluoroacetic acid (TFA).
-
Sample: this compound, accurately weighed.
-
Volumetric flasks, pipettes, and autosampler vials.
4.3. Sample Preparation
-
Prepare a stock solution of the racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., isopropanol or mobile phase).
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter into an autosampler vial.
4.4. Chromatographic Conditions (Example)
-
Column: CHIRALPAK IA (immobilized amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine. The mobile phase composition is a critical parameter that must be optimized to achieve separation.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
4.5. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomeric peaks.
-
Integrate the peaks corresponding to the two enantiomers to determine their respective retention times and peak areas.
4.6. Data Analysis and Calculation
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the percentage area for each enantiomer:
-
% Area = (Individual Peak Area / Total Peak Area of both enantiomers) * 100
-
-
Calculate the enantiomeric excess (e.e.) using the formula provided in the section above.
-
The resolution (Rs) between the two peaks should also be calculated to assess the quality of the separation. A baseline resolution (Rs ≥ 1.5) is generally desired.
Conclusion
The determination of the chiral purity of this compound is a critical step in its development for potential pharmaceutical applications. While specific data for this molecule is not available in published literature, a robust and reliable assessment of its enantiomeric composition can be achieved through the use of chiral HPLC with polysaccharide-based stationary phases. The methodologies outlined in this guide, from method development and sample analysis to data interpretation, provide a solid framework for researchers to ensure the stereochemical integrity of this and other novel chiral molecules. The successful separation and quantification of enantiomers are essential for advancing drug candidates through the development pipeline and meeting stringent regulatory standards.
References
The Diverse Biological Activities of 1,4-Diazepane Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged structure in medicinal chemistry. Its inherent conformational flexibility and the ability to be readily functionalized at multiple positions have made it a versatile template for the design of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the significant biological activities associated with 1,4-diazepane derivatives, with a focus on their anticancer, neuroprotective, and antimicrobial properties. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Cell Proliferation and Survival
1,4-Diazepane derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 1,4-diazepane derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][2]oxazolo-[4,5-d]-pyrimidine | Various | 0.9 - 1.9 | [3] |
| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][2]oxazolo[4,5-d]pyrimidine | Various | 0.9 - 1.9 | [3] |
| Benzo[b]pyrano[2,3-e][1][4]diazepine analogue 9 | HCT-116 (Colon) | 16.19 ± 1.35 | [5] |
| Benzo[b]pyrano[2,3-e][1][4]diazepine analogue 9 | MCF-7 (Breast) | 17.16 ± 1.54 | [5] |
| Cyclohepta[b]thieno[2,3-e][1][4]diazepine derivative 7c | HepG-2, MCF-7, HCT-116 | 4.4 - 13 µg/mL | |
| Cyclohepta[b]thieno[2,3-e][1][4]diazepine derivative 7e | HepG-2, MCF-7, HCT-116 | 4.4 - 13 µg/mL | |
| Cyclohepta[b]thieno[2,3-e][1][4]diazepine derivative 7f | HepG-2, MCF-7, HCT-116 | 4.4 - 13 µg/mL | |
| 1,4-Benzodiazepine-2,5-dione (BZD, 11a) | 60 human cancer cell lines | 0.24 (average) |
Signaling Pathways in Anticancer Activity
1,4-diazepane derivatives exert their anticancer effects through the modulation of key signaling pathways that control cell survival and proliferation.
Apoptosis Induction Pathway: Many 1,4-diazepane compounds trigger the intrinsic apoptosis pathway. This process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7, leading to the execution of apoptosis.[6][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]
- 6. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to 1-N-Boc-3-Isopropyl-1,4-diazepane: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents onto this seven-membered heterocyclic ring allows for the fine-tuning of physicochemical and pharmacological properties. This technical guide introduces 1-N-Boc-3-Isopropyl-1,4-diazepane, a novel chemical entity with potential applications as a key intermediate in the synthesis of new therapeutic agents. Due to its novelty, this document provides a prospective analysis, including a proposed synthetic route, estimated physicochemical properties, and detailed, plausible experimental protocols based on established methodologies for analogous compounds.
Physicochemical Properties
The properties of this compound can be estimated by referencing the known data for the parent compound, 1-Boc-hexahydro-1,4-diazepine. The introduction of an isopropyl group at the 3-position is expected to increase the molecular weight and lipophilicity.
| Property | Estimated Value for this compound | Reference Data: 1-Boc-hexahydro-1,4-diazepine |
| Molecular Formula | C13H26N2O2 | C10H20N2O2 |
| Molecular Weight | 242.36 g/mol | 200.28 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to yellow liquid[1] |
| Boiling Point | > 95-110 °C / 0.5 mmHg | 95-110 °C / 0.5 mmHg |
| Density | ~1.0 g/mL at 20 °C | 1.016 g/mL at 20 °C |
| Refractive Index | ~1.47 | n20/D 1.471 |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); insoluble in water. | Not miscible or difficult to mix in water[1] |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of chiral 1,4-diazepanes. A practical approach would involve the construction of the diazepane ring through intramolecular cyclization.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound.
Synthesis of tert-butyl 3-((2-hydroxy-3-methylbutan-1-yl)amino)propanoate (Michael Adduct)
-
To a solution of L-Valinol (1.0 eq) in a suitable solvent such as methanol, add tert-butyl acrylate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Michael adduct.
N-Protection of the Michael Adduct
-
Dissolve the Michael adduct (1.0 eq) in a mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the N-protected intermediate.
Conversion of the Hydroxyl Group to a Primary Amine
-
This multi-step conversion can be achieved via a mesylation, followed by azide displacement and subsequent reduction.
-
Mesylation: To a solution of the N-protected intermediate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours.
-
Azide Displacement: Add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide to the reaction mixture and reflux for 12 hours.
-
Reduction: The azide can be reduced to the primary amine using a standard procedure such as hydrogenation with a palladium catalyst or by using a reducing agent like lithium aluminum hydride.
Intramolecular Cyclization and Boc Protection
-
The resulting amino ester can be cyclized to the corresponding lactam (a 1,4-diazepan-5-one) under appropriate conditions, often with heating in a high-boiling point solvent.
-
The secondary amine of the cyclized product is then protected with a Boc group. To a solution of the lactam (1.0 eq) and triethylamine (1.5 eq) in DCM, add di-tert-butyl dicarbonate (Boc2O, 1.2 eq). Stir at room temperature for 12 hours.
-
Purify the product by column chromatography.
Reduction of the Lactam
-
To a solution of the Boc-protected lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a reducing agent such as lithium aluminum hydride (LiAlH4, 2.0 eq) portion-wise.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield this compound.
Experimental Workflow and Logic
The synthesis and characterization of a novel chemical entity like this compound follows a logical progression.
Caption: General workflow for novel compound synthesis and validation.
Potential Applications and Future Directions
Substituted 1,4-diazepanes are valuable intermediates in the synthesis of various pharmaceutical compounds. They have been utilized in the development of:
-
Factor Xa inhibitors: For anticoagulant and antithrombotic therapies.
-
Histamine H3-receptor antagonists: For the treatment of neurological disorders.
-
Dipeptidyl peptidase IV (DPP-IV) inhibitors: For the management of type 2 diabetes.
The isopropyl group in this compound provides a lipophilic handle that can be exploited in the design of new drug candidates to enhance binding to hydrophobic pockets in target proteins. Future work should focus on the successful synthesis and characterization of this novel compound, followed by its use in the generation of a library of derivatives for biological screening. The Boc-protecting group can be readily removed under acidic conditions, allowing for further functionalization of the diazepine ring.[2]
Safety Information
While no specific toxicity data is available for this compound, it should be handled with the standard precautions for novel chemical compounds. Based on analogous structures, it may be an irritant. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Disclaimer: This document is a theoretical guide based on the analysis of related compounds. The proposed synthetic routes and experimental protocols have not been experimentally validated for this compound and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Diazepanes via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-diazepane scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and pharmaceuticals. Its unique seven-membered ring structure containing two nitrogen atoms at the 1 and 4 positions provides a versatile template for the development of novel therapeutic agents. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Furthermore, they have emerged as potent modulators of key biological targets, such as cannabinoid receptors and orexin receptors, highlighting their significance in modern drug discovery.
Reductive amination represents a powerful and highly versatile synthetic strategy for the construction of the 1,4-diazepane core. This method typically involves the condensation of a diamine with a dicarbonyl compound to form an intermediate imine or aminal, which is then reduced in situ to the desired saturated heterocycle. The reaction is favored for its operational simplicity, generally high yields, and the ability to be performed as a one-pot procedure. This application note provides detailed protocols for the synthesis of 1,4-diazepanes via both intermolecular and N-alkylation reductive amination strategies, along with quantitative data and a discussion of a key signaling pathway involving a 1,4-diazepane-based drug candidate.
Reductive Amination: A Versatile Tool for 1,4-Diazepane Synthesis
Reductive amination is a cornerstone of amine synthesis in organic chemistry. The reaction proceeds through the nucleophilic attack of an amine on a carbonyl group, forming a hemiaminal intermediate. This is followed by the loss of water to form an imine or iminium ion, which is then reduced by a suitable reducing agent to the corresponding amine. In the context of 1,4-diazepane synthesis, this can be achieved through the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound or through the N-alkylation of a pre-formed 1,4-diazepane ring with an aldehyde or ketone.
A variety of reducing agents can be employed for reductive amination, with sodium borohydride (NaBH₄) being a common and cost-effective choice. Other reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) offer milder reaction conditions and greater functional group tolerance. The choice of solvent is also crucial, with alcohols like methanol and ethanol being frequently used. In some cases, a co-solvent such as chloroform may be required to facilitate the reaction.
Data Presentation
The following tables summarize quantitative data for the synthesis of various 1,4-diazepane derivatives via reductive amination, providing a comparative overview of different substrates, reaction conditions, and yields.
Table 1: Synthesis of N,1,4-Trisubstituted-1,4-diazepan-6-amines via a "Multi-Addition" Reductive Amination Procedure [1]
| Aldehyde Precursor | Product | Solvent | Reaction Time | Yield (%) |
| 4-Methoxy-2-hydroxybenzaldehyde | N,1,4-Tris(4-methoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Methanol/Chloroform | Overnight | Not specified |
| 4-Ethoxy-2-hydroxybenzaldehyde | N,1,4-Tris(4-ethoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Methanol | Overnight | Not specified |
| 4-Propoxy-2-hydroxybenzaldehyde | N,1,4-Tris(4-propoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Methanol | Overnight | Not specified |
| 4-Isopropoxy-2-hydroxybenzaldehyde | N,1,4-Tris(4-isopropoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Methanol | Overnight | Not specified |
| 4-Butoxy-2-hydroxybenzaldehyde | N,1,4-Tris(4-butoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Methanol | Overnight | Not specified |
| 4-Pentyloxy-2-hydroxybenzaldehyde | N,1,4-Tris(4-pentyloxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Methanol | Overnight | Not specified |
Table 2: Synthesis of Dibenzo[b,e][1][2]diazepin-1-ones
| R Group | Product | Yield (%) |
| Me | 4a | 90 |
| n-Pr | 4b | 84 |
| i-Pr | 4c | 72 |
| Me(CH₂)₄ | 4d | 78 |
| Me(CH₂)₁₄ | 4e | 76 |
| Me(CH₂)₁₆ | 4f | 79 |
| (E)-Me(CH₂)₇CH=CH(CH₂)₇ | 4g | 80 |
| Ph | 4h | 88 |
| 4-MeC₆H₄ | 4i | 85 |
| 4-O₂NC₆H₄ | 4j | 79 |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 1,4-Diazepanes from a 1,2-Diamine and a 1,3-Dicarbonyl Compound (Representative Protocol)
This protocol describes a general procedure for the synthesis of a 1,4-diazepane ring via reductive amination of a 1,2-diamine with a 1,3-dicarbonyl compound.
Materials:
-
1,2-Diamine (e.g., ethylenediamine)
-
1,3-Dicarbonyl compound (e.g., glyoxal sodium bisulfite adduct)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the 1,2-diamine (1.0 eq) in methanol in a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/aminal intermediate.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of aqueous HCl until the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Basify the aqueous residue with aqueous NaOH until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,4-diazepane.
-
The crude product can be purified by column chromatography or distillation as required.
Protocol 2: Synthesis of N,1,4-Trisubstituted-1,4-diazepan-6-amines via a "Multi-Addition" Reductive Amination Procedure[1]
This protocol is designed to favor the formation of the tri-alkylated product over mono- and di-alkylated byproducts.
Materials:
-
1,4-Diazepane-6-amine (DAZA)
-
Substituted 2-hydroxybenzaldehyde (3.0 eq)
-
Sodium borohydride (NaBH₄) (3.0 eq)
-
Methanol
-
Chloroform (if required)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
First Addition: Suspend 1,4-diazepane-6-amine (1.0 eq) in methanol (or a 1:1 mixture of methanol and chloroform if the aldehyde is sparingly soluble in methanol). Add the substituted 2-hydroxybenzaldehyde (1.0 eq) and stir for 5-10 minutes to ensure complete dissolution.
-
Add sodium borohydride (1.0 eq) and stir the mixture at room temperature overnight.
-
Second Addition: To the reaction mixture from the previous step, add another equivalent of the substituted 2-hydroxybenzaldehyde (1.0 eq) and stir for 5-10 minutes.
-
Add another equivalent of sodium borohydride (1.0 eq) and continue stirring at room temperature overnight.
-
Third Addition: Repeat the addition of the substituted 2-hydroxybenzaldehyde (1.0 eq) and sodium borohydride (1.0 eq) and stir for a final overnight period.
-
The resulting precipitate is collected by filtration.
-
Wash the precipitate with methanol and diethyl ether.
-
Dry the product under vacuum.
Mandatory Visualization
Signaling Pathway of a 1,4-Diazepane-Based Orexin Receptor Antagonist
1,4-Diazepane derivatives have been successfully developed as potent orexin receptor antagonists. Orexins are neuropeptides that regulate wakefulness, and their antagonists are effective in treating insomnia. The following diagram illustrates the mechanism of action of a dual orexin receptor antagonist (DORA) based on a 1,4-diazepane scaffold.
Caption: Orexin receptor antagonist signaling pathway.
Experimental Workflow for 1,4-Diazepane Synthesis
The following diagram outlines the general experimental workflow for the one-pot reductive amination synthesis of 1,4-diazepanes.
Caption: General workflow for 1,4-diazepane synthesis.
Conclusion
Reductive amination stands out as a highly effective and adaptable method for the synthesis of 1,4-diazepanes. The protocols provided herein offer robust starting points for researchers engaged in the synthesis of these valuable heterocyclic compounds. The ability to readily access a diverse range of substituted 1,4-diazepanes underscores the importance of this methodology in the fields of medicinal chemistry and drug development. The successful application of 1,4-diazepane-based compounds as orexin receptor antagonists for the treatment of insomnia exemplifies the therapeutic potential of this scaffold. Further exploration and optimization of reductive amination protocols will undoubtedly continue to fuel the discovery of novel 1,4-diazepane derivatives with significant biological activities.
References
- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of benzo[b][1,4]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Parallel Synthesis Utilizing 1-N-Boc-3-Isopropyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the use of 1-N-Boc-3-isopropyl-1,4-diazepane as a versatile scaffold in parallel synthesis for the rapid generation of diverse compound libraries. The protocols focus on the diversification of the diazepane core at the N-4 position through common and robust chemical transformations, namely reductive amination and acylation.
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its three-dimensional architecture provides access to a greater chemical space compared to flat aromatic systems. This compound is a valuable building block for diversity-oriented synthesis. The Boc-protecting group at the N-1 position allows for selective functionalization at the N-4 position. The isopropyl group at the C-3 position introduces a point of chirality and steric bulk, which can be crucial for modulating biological activity and selectivity.
Parallel synthesis enables the rapid creation of large and diverse compound libraries, which is essential for hit identification and lead optimization in drug discovery. The following protocols are designed for implementation in a parallel synthesis format, typically utilizing multi-well plates.
Core Synthesis Workflow
The general workflow for the parallel synthesis of a diversified 1,4-diazepane library starting from this compound involves two key stages: deprotection of the Boc group followed by diversification of the resulting secondary amine.
Caption: General workflow for the diversification of this compound.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine, which is the key intermediate for subsequent diversification reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Multi-well reaction block or individual reaction vials
Procedure:
-
In each well of a multi-well reaction block, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (0.1 M concentration).
-
Under an inert atmosphere (N₂ or Ar), add trifluoroacetic acid (TFA, 10 eq) dropwise to each well at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
The resulting crude 3-isopropyl-1,4-diazepane TFA salt is typically used in the next step without further purification.
Protocol 2: Parallel Reductive Amination of 3-Isopropyl-1,4-diazepane
This protocol outlines the procedure for the N-alkylation of the diazepane scaffold with a diverse set of aldehydes or ketones.
Materials:
-
Crude 3-isopropyl-1,4-diazepane TFA salt (from Protocol 1)
-
Library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Multi-well reaction block
Procedure:
-
To each well containing the crude 3-isopropyl-1,4-diazepane TFA salt, add anhydrous DCE or THF to achieve a 0.1 M solution.
-
Add TEA or DIPEA (2.5 eq) to neutralize the TFA salt.
-
Add the corresponding aldehyde or ketone (1.2 eq) from a stock solution to each designated well.
-
Allow the mixture to stir at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) to each well.
-
Seal the reaction block and stir the mixtures at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
The organic layers can be combined and washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification of the final products can be achieved by high-throughput parallel purification techniques such as preparative HPLC or automated flash chromatography.
Data Presentation: Representative Yields for Reductive Amination
| Entry | Aldehyde/Ketone | Product Structure | Yield (%) |
| 1 | Benzaldehyde | 4-Benzyl-1-N-Boc-3-isopropyl-1,4-diazepane | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-N-Boc-4-(4-chlorobenzyl)-3-isopropyl-1,4-diazepane | 82 |
| 3 | 2-Naphthaldehyde | 1-N-Boc-3-isopropyl-4-(naphthalen-2-ylmethyl)-1,4-diazepane | 78 |
| 4 | Cyclohexanone | 1-N-Boc-4-cyclohexyl-3-isopropyl-1,4-diazepane | 75 |
| 5 | Isobutyraldehyde | 1-N-Boc-3-isopropyl-4-isobutyl-1,4-diazepane | 88 |
Yields are calculated after purification and are representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.
Protocol 3: Parallel Acylation of 3-Isopropyl-1,4-diazepane
This protocol details the N-acylation of the diazepane scaffold with a variety of acylating agents to generate a library of amides, sulfonamides, and ureas.
Materials:
-
Crude 3-isopropyl-1,4-diazepane TFA salt (from Protocol 1)
-
Library of diverse acyl chlorides, sulfonyl chlorides, or isocyanates
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Multi-well reaction block
Procedure:
-
To each well containing the crude 3-isopropyl-1,4-diazepane TFA salt, add anhydrous DCM or DMF to achieve a 0.1 M solution.
-
Add TEA or DIPEA (3.0 eq) to act as a base.
-
Add the corresponding acyl chloride, sulfonyl chloride, or isocyanate (1.1 eq) from a stock solution to each designated well at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification of the final products can be performed using parallel purification techniques.
Data Presentation: Representative Yields for Acylation
| Entry | Acylating Agent | Product Structure | Yield (%) |
| 1 | Benzoyl chloride | 1-N-Boc-4-benzoyl-3-isopropyl-1,4-diazepane | 92 |
| 2 | Acetyl chloride | 4-Acetyl-1-N-Boc-3-isopropyl-1,4-diazepane | 95 |
| 3 | Benzenesulfonyl chloride | 1-N-Boc-4-(phenylsulfonyl)-3-isopropyl-1,4-diazepane | 89 |
| 4 | Phenyl isocyanate | 1-N-Boc-3-isopropyl-4-(phenylcarbamoyl)-1,4-diazepane | 91 |
| 5 | 4-Methoxybenzoyl chloride | 1-N-Boc-3-isopropyl-4-(4-methoxybenzoyl)-1,4-diazepane | 90 |
Yields are calculated after purification and are representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.
Logical Relationship of Diversification Strategies
The choice of diversification strategy depends on the desired properties of the final compound library. Reductive amination introduces flexible alkyl substituents, while acylation provides more rigid amide and sulfonamide linkages, which can act as hydrogen bond acceptors.
Caption: Logical flow from scaffold to library properties based on the chosen diversification reaction.
Conclusion
This compound is a highly adaptable building block for the parallel synthesis of diverse compound libraries. The straightforward deprotection and subsequent diversification via reductive amination or acylation allow for the efficient exploration of chemical space around the 1,4-diazepane core. These protocols provide a solid foundation for researchers to generate novel libraries for screening and drug discovery programs. The use of automated liquid handlers and parallel purification systems can further enhance the throughput of these synthetic workflows.
Application Notes and Protocols for the Derivatization of 1-N-Boc-3-Isopropyl-1,4-diazepane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1-N-Boc-3-isopropyl-1,4-diazepane, a versatile scaffold for the development of novel therapeutic agents. The 1,4-diazepane core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, anxiolytic, and anticonvulsant properties.[1] This document outlines key derivatization strategies, detailed experimental protocols, and representative biological data to guide researchers in the synthesis and evaluation of new chemical entities based on this scaffold.
Introduction to the this compound Scaffold
The this compound scaffold offers several strategic advantages for medicinal chemistry applications. The Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen. The isopropyl group at the 3-position provides a chiral center and steric bulk, which can be crucial for modulating target binding and pharmacokinetic properties. Derivatization of the unprotected secondary amine at the 4-position is a common and effective strategy to introduce diverse chemical functionalities and explore the structure-activity relationship (SAR) of the resulting compounds.
Key Derivatization Strategies
The secondary amine of this compound is a versatile handle for a variety of chemical transformations. The most common and effective derivatization strategies include:
-
N-Alkylation: Introduction of alkyl, aryl, or heteroaryl groups via nucleophilic substitution.
-
Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds.
-
Amide Coupling: Acylation with carboxylic acids or their activated derivatives to introduce amide functionalities.
These strategies allow for the systematic modification of the scaffold's properties, such as lipophilicity, hydrogen bonding capacity, and overall shape, to optimize biological activity and drug-like properties.
Experimental Protocols
The following protocols are provided as a guide for the derivatization of this compound. Researchers should adapt these procedures based on the specific reactivity of their chosen substrates and reagents.
General N-Alkylation Protocol
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol) and the alkyl halide (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.
General Reductive Amination Protocol
This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and the aldehyde (1.2 mmol) in 1,2-dichloroethane (10 mL), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
General Amide Coupling Protocol
This protocol provides a general method for the amide coupling of this compound with a carboxylic acid using a coupling agent.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.2 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol) in DMF (10 mL), add DIPEA (3.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in DMF (5 mL) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of 1,4-diazepane scaffolds and the biological activity of the resulting derivatives.
Table 1: Representative Yields for Derivatization of 1,4-Diazepane Scaffolds
| Starting Material | Derivatization Method | Reagent | Product | Yield (%) | Reference |
| 1-Boc-1,4-diazepane | Reductive Amination | 2,4-dimethylbenzaldehyde | 1-Boc-4-(2,4-dimethylbenzyl)-1,4-diazepane | Not Specified | [2] |
| 1-Boc-1,4-diazepane | Amide Coupling | Aroyl chloride | 1-Boc-4-aroyl-1,4-diazepane | Not Specified | [2] |
| 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e][1][3]diazepin-6(12H)-one hydrochloride | N-Alkylation | N-methylpiperazine | Substituted diazepine | Not Specified | [4] |
| 5-methyl-4-(methylthio)-2-oxo-2,11-dihydrobenzo[b]pyrano[2,3-e][1][3]diazepine-3-carbonitrile | Cyclization/Substitution | Hydrazine hydrate | 3-Amino-12-methyl-2H-benzo[b]pyrazolo[3',4':4,5]pyrano[2,3-e][1][3]diazepin-4(6H)-one | 65% | [5] |
| 5-methyl-4-(methylthio)-2-oxo-2,11-dihydrobenzo[b]pyrano[2,3-e][1][3]diazepine-3-carbonitrile | Cyclization/Substitution | Thiosemicarbazide | 3-Amino-12-methyl-4-oxo-4,6-dihydro-2H-benzo[b]pyrazolo[3',4':4,5]pyrano[2,3-e][1][3]diazepine-2-carbothioamide | 75% | [5] |
Table 2: Cytotoxic Activity of Substituted Benzo[b]pyrano[2,3-e][1][3]diazepine Derivatives [5]
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 9 | 16.19 ± 1.35 | 17.16 ± 1.54 |
| 7 | > 60.00 | > 60.00 |
| 6 | > 60.00 | > 60.00 |
| 8 | > 60.00 | > 60.00 |
| 15 | > 60.00 | > 60.00 |
| 16 | > 60.00 | > 60.00 |
| 18 | > 60.00 | > 60.00 |
| 19 | > 60.00 | > 60.00 |
| 20 | > 60.00 | > 60.00 |
| 5 | > 60.00 | > 60.00 |
| 17 | > 60.00 | > 60.00 |
Note: The specific structures for compounds 5-20 can be found in the referenced publication.
Visualizations
The following diagrams illustrate the general experimental workflow for the derivatization of this compound and a potential signaling pathway that could be modulated by its derivatives.
Caption: Experimental workflow for derivatization and evaluation.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]
Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] For the synthesis of complex molecules such as drug candidates involving the 1,4-diazepane scaffold, efficient and clean deprotection of the Boc group is a critical step. This document provides detailed application notes and protocols for the deprotection of 1-N-Boc-3-Isopropyl-1,4-diazepane, a common intermediate in medicinal chemistry. The primary methods discussed involve the use of trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent, which are the most common and reliable reagents for this transformation.[1][3]
Comparative Analysis of Deprotection Methods
The choice of deprotection agent and conditions can significantly impact reaction efficiency, yield, and product purity. The following table summarizes common acidic conditions for the deprotection of N-Boc protected cyclic amines, which are applicable to this compound. Yields are based on analogous transformations reported in the literature for similar substrates, as specific data for the title compound is not extensively published.
| Method/Reagents | Solvent(s) | Typical Temperature | Typical Time | Reported Yield Range (%) | Key Considerations |
| Method 1: TFA/DCM | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | 90 - 99%[4] | Volatile and corrosive TFA requires careful handling. Co-evaporation with a high-boiling solvent may be needed to remove residual TFA.[5] The resulting TFA salt can sometimes be oily.[5] |
| Method 2: HCl in Dioxane | 1,4-Dioxane | Room Temp. | 1 - 16 hours | 85 - 98%[6][7] | Often yields a crystalline HCl salt that can be easily isolated by filtration.[5] 4M HCl in dioxane is a commercially available and commonly used reagent.[6][8] |
| Method 3: HCl in Alcohols | Methanol (MeOH) or Ethanol (EtOH) | Room Temp. | 2 - 12 hours | 85 - 95%[5] | A greener solvent alternative to DCM and dioxane. The reaction can be performed by adding a stock solution of HCl in dioxane to the substrate in methanol.[5] |
Experimental Protocols
Safety Precaution: These protocols involve the use of strong acids and volatile organic solvents. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and typically results in complete deprotection in a short time.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (5-10 eq., often a 1:1 v/v mixture with DCM) to the stirred solution.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. A cold trap is recommended to capture the volatile TFA.[5]
-
Dissolve the residue in a small amount of DCM or water.
-
Carefully neutralize the solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases (pH > 8).
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, 3-Isopropyl-1,4-diazepane.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This is a very common and effective method, often leading to the precipitation of the desired amine as its hydrochloride salt, which simplifies purification.[6][8]
Materials:
-
This compound
-
4M Hydrogen Chloride solution in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Addition of HCl/Dioxane: To the stirred solution at room temperature, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents of HCl).[7]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. In many cases, a white precipitate of the hydrochloride salt will form during this time.[6] Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be left to stir for up to 16 hours.[7]
-
Isolation:
-
Once the reaction is complete, add diethyl ether to the reaction mixture to further precipitate the product and ensure complete recovery.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a generous amount of diethyl ether to remove any non-polar impurities and residual dioxane.
-
Dry the resulting white solid under high vacuum to obtain 3-Isopropyl-1,4-diazepane as its hydrochloride salt.
-
-
Free-Basing (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water and basified with an aqueous base (e.g., NaOH, K₂CO₃, or NaHCO₃), followed by extraction with an organic solvent as described in Protocol 1.
Workflow and Logic Diagrams
The following diagrams illustrate the chemical transformation and the general experimental workflow for the Boc deprotection process.
Caption: Chemical transformation for Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
References
- 1. fiveable.me [fiveable.me]
- 2. Protective Groups [organic-chemistry.org]
- 3. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00615A [pubs.rsc.org]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Reactions of 1-N-Boc-3-Alkyl-1,4-diazepanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for coupling reactions involving N-Boc protected 3-alkyl-1,4-diazepanes. While specific literature examples for the 3-isopropyl derivative are limited, this document details a key sulfonamide coupling reaction of the closely related (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. This reaction is a critical step in the synthesis of the Rho-kinase (ROCK) inhibitor, Ripasudil (K-115), a drug used for the treatment of glaucoma and ocular hypertension. The protocols and principles outlined herein are readily adaptable for the 3-isopropyl analogue and other similar derivatives.
Application: Synthesis of Ripasudil Intermediate via Sulfonamide Coupling
The secondary amine of the 1-N-Boc-3-alkyl-1,4-diazepane scaffold serves as a versatile nucleophile for the formation of various covalent bonds. A prominent application is in the synthesis of pharmaceutically active molecules through sulfonamide bond formation. This approach is exemplified in the synthesis of a key intermediate for Ripasudil, where the diazepane moiety is coupled with an isoquinoline sulfonyl chloride.
Reaction Scheme:
Caption: Sulfonamide coupling reaction for the synthesis of a Ripasudil intermediate.
Quantitative Data Summary
The following table summarizes the quantitative data for the sulfonamide coupling reaction as described in patent EP2818463A1.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (kg) | Moles (mol) | Molar Ratio |
| (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | 214.31 | 2.76 | 12.9 | 1.1 |
| 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 282.12 | 3.30 | 11.7 | 1.0 |
| Triethylamine | 101.19 | 2.97 | 29.3 | 2.5 |
| Acetonitrile | 41.05 | 45.2 (initial) + 6.45 (wash) | - | Solvent |
Experimental Protocol: Sulfonamide Coupling
This protocol is adapted from the synthesis of tert-Butyl (S)-4-((4-fluoroisoquinolin-5-yl)sulfonyl)-3-methyl-1,4-diazepane-1-carboxylate. It can be modified for the use of 1-N-Boc-3-isopropyl-1,4-diazepane by adjusting the molar equivalents accordingly.
Materials:
-
(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate
-
4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride
-
Triethylamine
-
Acetonitrile
-
Ice bath
-
Reaction vessel with stirring capabilities
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (1.1 eq) and triethylamine (2.5 eq) in acetonitrile under an argon atmosphere.
-
Cooling: Cool the reaction mixture using an ice bath.
-
Addition of Sulfonyl Chloride: While maintaining the cool temperature, add 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (1.0 eq) to the reaction mixture. Wash the addition funnel or container with additional acetonitrile to ensure complete transfer.
-
Reaction: Stir the resulting mixture for two hours while maintaining ice cooling.
-
Monitoring: Monitor the disappearance of the starting materials by a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be further purified by standard chromatographic techniques if necessary.
Potential Coupling Reactions and Applications
The free secondary amine of this compound allows for a variety of other important coupling reactions relevant to drug discovery and development.
A. Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It can be employed to couple the diazepane with aryl or heteroaryl halides/triflates, providing access to a wide range of N-aryl diazepane derivatives. These products are common scaffolds in medicinal chemistry.
Caption: General workflow for Buchwald-Hartwig amination.
B. Amide Coupling
Standard amide bond formation reactions can be used to couple the diazepane with carboxylic acids. This is a fundamental transformation in the synthesis of a vast number of biologically active compounds, including enzyme inhibitors and receptor ligands.
Application Notes and Protocols for the Large-Scale Synthesis of Chiral 1,4-Diazepanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,4-diazepanes are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their seven-membered ring, containing two nitrogen atoms, provides a flexible yet constrained conformation that can effectively interact with biological targets. The stereochemistry of these molecules is often crucial for their pharmacological activity, making the development of robust and scalable enantioselective synthetic routes a critical endeavor in drug development.
These application notes provide an overview of established and emerging methods for the large-scale synthesis of chiral 1,4-diazepanes, with a focus on practical and scalable protocols. The information is intended to guide researchers and process chemists in the selection and implementation of synthetic strategies for producing these valuable building blocks in kilogram quantities and beyond.
Key Synthetic Strategies for Large-Scale Production
Two primary strategies have demonstrated significant success in the large-scale synthesis of chiral 1,4-diazepanes:
-
Intramolecular Cyclization of Chiral Diamine Precursors: This is a widely adopted and reliable approach. The key is the efficient synthesis of an enantiopure diamine backbone, which is then cyclized to form the 1,4-diazepane ring. A notable example of this strategy is the use of the Fukuyama-Mitsunobu reaction.
-
Enzymatic Asymmetric Reductive Amination: This method represents a greener and highly efficient alternative. It employs enzymes, such as transaminases or imine reductases, to catalyze the asymmetric formation of the chiral center and the diazepane ring in a single step, often with exceptional enantioselectivity.
Protocol 1: Kilogram-Scale Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate via Intramolecular Fukuyama-Mitsunobu Cyclization
This protocol details a multi-kilogram scale synthesis of a key chiral 1,4-diazepane intermediate, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a crucial building block for the Rho-kinase inhibitor K-115.[1][2] The synthesis commences with the commercially available and inexpensive (S)-(+)-2-amino-1-propanol.
Overall Synthetic Workflow
Caption: Synthetic workflow for the multi-kilogram production of a chiral 1,4-diazepane.
Experimental Protocol
Step 1: Synthesis of (S)-2-(2-Nitrophenylsulfonamido)-1-propanol
-
To a suitable reactor, add (S)-(+)-2-amino-1-propanol and a suitable solvent such as acetonitrile.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in the same solvent, maintaining the temperature below 10 °C.
-
Add a base, such as triethylamine, portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC or TLC).
-
Perform an aqueous work-up to remove salts.
-
Crystallize the product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the N-nosylated amino alcohol as a solid.
Step 2: Synthesis of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate Precursor
-
Suspend the N-nosylated amino alcohol and potassium carbonate in acetonitrile.
-
Add 3-aminopropanol and heat the mixture (e.g., to 70°C) until the reaction is complete.
-
Cool the reaction mixture and filter off the solids.
-
To the filtrate, add di-tert-butyl dicarbonate (Boc-anhydride) and stir at room temperature.
-
After completion of the Boc protection, concentrate the mixture and perform an extractive work-up.
-
The crude product can be purified by crystallization.
Step 3: Intramolecular Fukuyama-Mitsunobu Cyclization
-
Dissolve the precursor from Step 2 and triphenylphosphine (PPh3) in a suitable solvent like THF or toluene in a large reactor under an inert atmosphere (e.g., argon).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) in the same solvent, keeping the internal temperature below 10 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours until completion.
-
Concentrate the reaction mixture under reduced pressure.
Step 4: Deprotection of the Nosyl Group
-
Dissolve the crude protected diazepane from Step 3 in a solvent such as acetonitrile.
-
Add potassium carbonate and thiophenol.
-
Stir the mixture at room temperature until the nosyl group is completely cleaved.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography or crystallization to obtain (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate as a yellow oil or solid.[2]
Quantitative Data
| Step | Product | Scale | Yield | Enantiomeric Excess (ee) |
| 1-4 | (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | Multi-kilogram | 45.2% (overall) | >99.9% |
Data obtained from a patented large-scale process.[2]
Protocol 2: Enzymatic Intramolecular Asymmetric Reductive Amination
This protocol outlines a modern, green chemistry approach for the synthesis of chiral 1,4-diazepanes. This method utilizes an imine reductase to catalyze the intramolecular asymmetric reductive amination of a suitable keto-amine precursor, yielding the chiral 1,4-diazepane with high enantioselectivity. This approach is particularly advantageous as it can avoid the use of heavy metal catalysts and harsh reagents.
Conceptual Workflow
Caption: Enzymatic workflow for the asymmetric synthesis of chiral 1,4-diazepanes.
General Experimental Protocol
-
Precursor Synthesis: Synthesize the appropriate linear keto-amine precursor. The structure of this precursor will determine the final substitution pattern of the 1,4-diazepane.
-
Enzymatic Reaction Setup:
-
In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).
-
Add the keto-amine precursor.
-
Add the imine reductase enzyme (either as a whole-cell catalyst or a purified enzyme).
-
Add the NAD(P)H cofactor.
-
Incorporate a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to ensure continuous supply of the reduced cofactor.
-
-
Reaction Execution:
-
Maintain the reaction at a constant temperature (typically 25-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC, measuring the consumption of the starting material and the formation of the chiral 1,4-diazepane.
-
-
Work-up and Purification:
-
Once the reaction is complete, terminate it by removing the enzyme (e.g., by centrifugation if using whole cells, or by precipitation).
-
Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the enantiopure chiral 1,4-diazepane.
-
Quantitative Data
| Method | Product Configuration | Enantiomeric Excess (ee) | Key Advantage |
| Enzymatic Asymmetric Reductive Amination | (R) or (S) | >99% | High enantioselectivity, green process, mild reaction conditions |
Data is based on studies using a library of imine reductases, demonstrating complementary stereoselectivity.
Synthesis of Chiral Diamine Precursors
The successful large-scale synthesis of chiral 1,4-diazepanes via intramolecular cyclization is highly dependent on the availability of enantiopure diamine precursors. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate relies on (S)-2-aminopropan-1-ol, which is derived from the chiral pool. For other chiral 1,4-diazepanes, the synthesis of the corresponding chiral 1,2- or 1,3-diamines is a critical step.
Methods for Large-Scale Chiral Diamine Synthesis
-
Resolution of Racemates: A classical and often industrially viable method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. For example, racemic 1,2-diaminopropane can be resolved using tartaric acid.
-
Asymmetric Catalysis: Modern approaches utilize asymmetric catalysis to directly synthesize enantiopure diamines. This includes:
-
Asymmetric Hydrogenation of suitable imine or enamine precursors.
-
Asymmetric Amination of alkenes.
-
Ring-opening of meso-aziridines with nitrogen nucleophiles catalyzed by a chiral catalyst.
-
Conclusion
The large-scale synthesis of chiral 1,4-diazepanes is achievable through well-established methods like the intramolecular Fukuyama-Mitsunobu cyclization, which has been proven on a multi-kilogram scale. Emerging technologies, particularly enzymatic asymmetric reductive amination, offer a highly efficient and environmentally benign alternative with excellent enantiocontrol. The choice of the synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern on the diazepane ring, and considerations for process safety, cost, and environmental impact. The protocols and data presented herein provide a solid foundation for the development and scale-up of synthetic processes for this important class of molecules.
References
Application of 1-N-Boc-3-Isopropyl-1,4-diazepane in the Synthesis of Kinase Inhibitors
Introduction
1-N-Boc-3-Isopropyl-1,4-diazepane is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The diazepane scaffold, a seven-membered ring containing two nitrogen atoms, offers a flexible yet constrained conformation that can be exploited to achieve high-affinity binding to the ATP-binding site of various kinases. The isopropyl group at the 3-position provides a key lipophilic interaction point, while the Boc-protected nitrogen allows for regioselective functionalization. This application note details the use of this compound in the synthesis of a representative kinase inhibitor, outlines a general experimental protocol, and discusses its relevance in targeting specific signaling pathways. The methodologies described are based on established synthetic routes for analogous compounds, such as Rho-kinase inhibitors.
Core Application: Synthesis of a Sulfonylated Kinase Inhibitor
The primary application of this compound is its use as a nucleophilic amine (after deprotection) or as a scaffold to be coupled with an appropriate electrophilic fragment of a kinase inhibitor. A common strategy involves the reaction of the free amine on the diazepane ring with a sulfonyl chloride derivative of a heterocyclic core, a recurring motif in many kinase inhibitors.
A representative synthetic scheme involves the coupling of (S)-1-tert-butoxycarbonyl-3-isopropyl-1,4-diazepane with a heterocyclic sulfonyl chloride, followed by deprotection of the Boc group. This approach has been successfully employed in the synthesis of Rho-kinase (ROCK) inhibitors.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-(Heterocycle-sulfonyl)-3-isopropyl-1,4-diazepane-1-carboxylic acid tert-butyl ester
This protocol describes the coupling of this compound with a generic heterocyclic sulfonyl chloride.
Materials:
-
(S)-1-tert-butoxycarbonyl-3-isopropyl-1,4-diazepane
-
Heterocyclic sulfonyl chloride (e.g., 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of (S)-1-tert-butoxycarbonyl-3-isopropyl-1,4-diazepane (1.0 eq.) in anhydrous acetonitrile or DCM (10 mL/mmol) under an argon atmosphere, add triethylamine (2.5 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the heterocyclic sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Boc-Deprotection to Yield the Final Kinase Inhibitor
Materials:
-
(S)-4-(Heterocycle-sulfonyl)-3-isopropyl-1,4-diazepane-1-carboxylic acid tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq.) in anhydrous DCM (10 mL/mmol).
-
Add trifluoroacetic acid (10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final inhibitor. Further purification by crystallization or chromatography may be necessary.
Data Presentation
The following table summarizes representative data for a kinase inhibitor synthesized using a similar chiral 1,4-diazepane building block. The data is illustrative and based on reported values for analogous compounds.
| Compound ID | Building Block | Target Kinase | IC50 (nM) |
| Inhibitor A | (S)-1-Boc-3-methyl-1,4-diazepane | Rho-kinase (ROCK) | 5-15 |
| Hypothetical Inhibitor B | (S)-1-Boc-3-isopropyl-1,4-diazepane | Rho-kinase (ROCK) | 2-10 |
The data for Hypothetical Inhibitor B is an estimation based on structure-activity relationships, where the larger isopropyl group may provide enhanced hydrophobic interactions.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for a kinase inhibitor.
Relevant Signaling Pathway: Rho-Kinase (ROCK) Pathway
Inhibitors synthesized using this diazepane scaffold can target kinases like ROCK, which are crucial in regulating cell shape, motility, and contraction.
Caption: Simplified Rho-Kinase (ROCK) signaling pathway.
Conclusion
This compound serves as a critical and versatile building block for the stereoselective synthesis of kinase inhibitors. Its incorporation into small molecules can lead to potent and selective inhibitors of key cellular signaling pathways, such as the Rho-kinase pathway. The provided protocols offer a general framework for the synthesis and deprotection steps, which can be adapted for various heterocyclic cores to generate a library of potential drug candidates. The structural features of this diazepane derivative make it a valuable tool for researchers and professionals in drug discovery and development.
Synthesis of Diazepane-Containing Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. These seven-membered heterocyclic compounds, containing two nitrogen atoms, are key components in drugs targeting the central nervous system (CNS), as well as in agents with anticancer, antiviral, and antibacterial properties. This document provides detailed application notes and experimental protocols for the synthesis of a prominent diazepane-containing therapeutic agent, Midazolam.
Midazolam is a short-acting benzodiazepine used as a sedative, anxiolytic, and amnestic agent. Its synthesis involves the construction of a triazolobenzodiazepine ring system. The protocols provided herein are based on established synthetic routes and are intended to serve as a guide for researchers in the field of drug discovery and development.
Signaling Pathway of Triazolobenzodiazepines
Triazolobenzodiazepines, including Midazolam, exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the CNS. These compounds act as positive allosteric modulators of the GABAA receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the receptor's affinity for GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This inhibitory effect is responsible for the sedative, hypnotic, anxiolytic, and anticonvulsant properties of these drugs.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-N-Boc-3-Isopropyl-1,4-diazepane
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-N-Boc-3-isopropyl-1,4-diazepane by column chromatography. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most recommended stationary phase is silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for the separation of moderately polar compounds like N-Boc protected diamines from less polar and more polar impurities.
Q2: Which solvent system (eluent) is typically used for the purification?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is the most common eluent system. The ratio is optimized based on the polarity of the impurities. A typical starting point is a gradient of ethyl acetate in hexanes. For closely related N-Boc-3-alkyl-1,4-diazepane derivatives, successful separations have been achieved with hexane/ethyl acetate mixtures.
Q3: Is the N-Boc protecting group stable during silica gel column chromatography?
A3: Yes, the tert-butyloxycarbonyl (N-Boc) protecting group is generally stable to the conditions of silica gel column chromatography.[1] Silica gel is slightly acidic, but typically not acidic enough to cause significant cleavage of the Boc group. However, prolonged exposure to very acidic silica or the use of acidic eluents should be avoided.
Q4: How can I monitor the progress of the column chromatography?
A4: The separation can be monitored by thin-layer chromatography (TLC). Collect fractions and spot them on a TLC plate. By visualizing the spots under UV light (if the compound is UV active) or by staining (e.g., with potassium permanganate or ninhydrin for free amines if deprotection occurs), you can identify the fractions containing the pure product.
Q5: What are the expected Rf values for this compound?
A5: The exact Rf value will depend on the specific eluent composition. However, for similar N-Boc protected diamine derivatives in a hexane/ethyl acetate system, the target compound is expected to have a moderate Rf value. For a related compound, an Rf of 0.27 was observed in a 3:1 hexanes/ethyl acetate system. It is recommended to first determine the optimal eluent system by TLC to achieve an Rf value for the desired product in the range of 0.2-0.4 for good separation on the column.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | 1. The eluent is not polar enough. 2. The compound may have degraded on the silica gel. 3. The compound has a very strong affinity for the silica gel due to the presence of two basic nitrogen atoms. | 1. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A gradient elution may be effective. 2. Check the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina. 3. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing and improve elution. |
| Poor separation of the product from impurities | 1. The eluent system is not optimal. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with the crude sample. | 1. Systematically screen different ratios of hexanes and ethyl acetate using TLC to find the optimal separation. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude product by weight). |
| Product elutes with the solvent front | The eluent is too polar. | Start with a less polar eluent (e.g., a higher percentage of hexanes) and gradually increase the polarity. |
| Streaking or tailing of the spot on TLC and column | 1. The compound is interacting strongly with the acidic sites on the silica gel. 2. The sample is not fully dissolved in the loading solvent. 3. The presence of acidic impurities. | 1. Add a small amount of triethylamine (0.1-1%) to the eluent system to neutralize the acidic sites. 2. Ensure the sample is completely dissolved before loading it onto the column. If solubility is an issue, use a "dry loading" technique. 3. Consider a pre-purification step, such as an acid-base extraction, to remove acidic or basic impurities. |
| Presence of a new spot on TLC after the column | The N-Boc group may have been partially cleaved. | Avoid using highly acidic eluents or prolonged contact time with the silica gel. If necessary, use a neutralized silica gel or a different stationary phase. |
Experimental Protocol: Column Chromatography
This is a general protocol for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude product.
1. Preparation of the Slurry and Packing the Column:
-
Weigh an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).
-
Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into a glass column with the stopcock closed.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution:
-
Start the elution with the initial non-polar eluent.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient could be from 5% to 50% ethyl acetate in hexanes.
-
Collect fractions of a consistent volume.
4. Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Hypothetical TLC and Column Elution Data
The following table provides hypothetical data for a typical purification.
| Eluent System (Hexane:Ethyl Acetate) | Rf of Starting Material (e.g., aminopropanol derivative) | Rf of this compound | Rf of Potential Di-Boc Impurity | Fractions Containing Pure Product | Estimated Yield | Estimated Purity |
| 9:1 | 0.1 | 0.3 | 0.5 | 15-25 | 85% | >98% |
| 4:1 | 0.3 | 0.6 | 0.8 | - | - | - |
| 1:1 | 0.7 | 0.9 | >0.9 | - | - | - |
Potential Impurities and their Removal
Based on a likely synthetic route involving reductive amination, potential impurities could include:
-
Unreacted Starting Materials: Such as a protected 2-amino-1-propanol derivative and a protected 2-aminoethanol derivative. These are typically more polar and will elute later than the product.
-
Incompletely Cyclized Intermediates: These will have different polarities depending on their structure.
-
Di-Boc Protected 1,4-diazepane: If both nitrogen atoms are protected with a Boc group, this impurity will be less polar and elute earlier than the mono-Boc product.
-
Over-alkylation or other side-products from reductive amination.
The recommended hexane/ethyl acetate gradient is designed to effectively separate the desired mono-Boc product from these potential, less polar (di-Boc) and more polar (starting materials, open-chain intermediates) impurities.
Visualizing the Workflow
Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common column chromatography issues.
References
Technical Support Center: Synthesis of 1-N-Boc-3-Isopropyl-1,4-diazepane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-N-Boc-3-Isopropyl-1,4-diazepane.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes to this compound?
A1: While various synthetic strategies can be employed, a common and practical approach involves a multi-step synthesis. A plausible route is the construction of the 3-isopropyl-1,4-diazepane core followed by the introduction of the Boc protecting group. Key reactions in such a sequence often include reductive amination and subsequent intramolecular cyclization. An alternative is to introduce the Boc group at an earlier stage on a linear precursor before ring closure.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis. During reductive amination, the pH of the reaction medium should be carefully controlled (typically weakly acidic) to favor imine formation and subsequent reduction. The choice of reducing agent is also critical; sodium triacetoxyborohydride is often preferred for its selectivity. For the Boc protection step, stoichiometry of di-tert-butyl dicarbonate (Boc₂O) and the choice of base and solvent are important to ensure complete reaction and avoid side products.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1] Developing a suitable HPLC method early in the process will be invaluable for optimization and quality control.
Q4: What are the recommended purification methods for the final product?
A4: The final product is typically purified by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present. A gradient elution is often effective, starting with a non-polar solvent system and gradually increasing the polarity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | Incomplete reaction during reductive amination or cyclization. | - Ensure the pH is optimal for imine formation (typically 4-6).- Use a fresh, high-quality reducing agent.- Increase reaction time or temperature, monitoring by TLC/HPLC. |
| Inefficient Boc protection. | - Use a slight excess of Boc₂O (1.1-1.2 equivalents).- Ensure the base used (e.g., triethylamine, diisopropylethylamine) is dry and added in sufficient quantity.- Consider using a more effective catalyst for Boc protection if necessary. | |
| Presence of a higher molecular weight impurity | Over-alkylation: Formation of a di-isopropyl substituted product or other multiply alkylated species during reductive amination.[2][3] | - Use a controlled stoichiometry of the isopropyl source (e.g., isobutyraldehyde).- Add the amine to the aldehyde/reducing agent mixture to maintain a low concentration of the free amine. |
| Dimerization/Oligomerization: Side reactions leading to larger molecules, especially during cyclization. | - Employ high-dilution conditions during the intramolecular cyclization step to favor the formation of the monomeric ring. | |
| Presence of an impurity with a similar polarity to the product | Unreacted starting material: Incomplete conversion of the precursor to this compound. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Diastereomers: If chiral starting materials are used, the formation of diastereomers is possible. | - Utilize a chiral purification method, such as chiral HPLC or supercritical fluid chromatography (SFC), if diastereomeric separation is required. | |
| Partially protected diazepane: If the starting material is 3-isopropyl-1,4-diazepane, incomplete reaction with Boc₂O can leave unreacted starting material. | - As mentioned for low yield, ensure optimal conditions for the Boc protection step. | |
| Presence of a lower molecular weight impurity | Reduced starting material: Reduction of the carbonyl compound (isobutyraldehyde) to isobutanol by the reducing agent.[2] | - Choose a reducing agent that is more selective for the imine over the carbonyl, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[3][4][5] |
| Fragmentation products: Decomposition of starting materials or intermediates under the reaction conditions. | - Ensure the reaction temperature is not excessively high.- Check the stability of all reagents before use. |
Experimental Protocols
A generalized experimental protocol for a key step in the synthesis is provided below. Note: This is a representative procedure and may require optimization for specific substrates and scales.
Protocol: Reductive Amination for the Synthesis of a Substituted Amine
-
To a stirred solution of the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) is added the carbonyl compound (e.g., isobutyraldehyde, 1.0-1.2 eq).
-
If necessary, a dehydrating agent such as anhydrous magnesium sulfate or sodium sulfate can be added to facilitate imine formation.[4]
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
The reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) is added portion-wise, and the reaction is monitored by TLC or HPLC.[5]
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Reductive Amination of Isopropylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers, scientists, and drug development professionals may encounter during the reductive amination of aldehydes and ketones with isopropylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reductive amination with isopropylamine?
The most prevalent side reactions include:
-
Dialkylation (Over-alkylation): The desired secondary amine product can react further with the starting carbonyl compound to form an undesired tertiary amine. This is a common issue when using primary amines like isopropylamine.[1][2][3]
-
Carbonyl Reduction: The reducing agent can directly reduce the starting aldehyde or ketone to its corresponding alcohol, competing with the desired amination pathway.[3][4]
-
Aldol Condensation: Under certain pH conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation to form aldol adducts.[5]
-
Imine Hydrolysis: The intermediate imine (or iminium ion) is susceptible to hydrolysis, reverting to the starting carbonyl and amine. This can lead to incomplete conversion if the reduction step is not efficient.[6]
Q2: How can I prevent the formation of the tertiary amine (dialkylation) byproduct?
Formation of the dialkylated tertiary amine is a significant challenge. The following strategies can suppress this side reaction:
-
Stoichiometry Control: Use a slight molar excess (up to 5%) of isopropylamine. This shifts the equilibrium towards the formation of the primary imine, reducing the chance for the secondary amine product to compete for the carbonyl reactant.[1]
-
Stepwise (Indirect) Procedure: A highly effective method is to perform the reaction in two distinct steps. First, form the imine in a suitable solvent like methanol. Once imine formation is complete, add the reducing agent (e.g., Sodium Borohydride) to carry out the reduction. This approach is particularly useful for substrates prone to dialkylation.[1][2]
Q3: My starting aldehyde/ketone is being reduced to an alcohol. How can I prevent this?
This side reaction occurs when the reducing agent is too reactive towards the carbonyl group compared to the iminium ion. To mitigate this:
-
Choose a Selective Reducing Agent: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[3][4][7][8]
-
Control Reagent Addition: If using a less selective agent like sodium borohydride (NaBH₄), allow sufficient time for the imine to form before adding the reducing agent.[3][4]
Q4: What is the optimal pH for this reaction?
The pH must be carefully controlled. The reaction rate is generally greatest near a pH of 5-7.[8][9]
-
If the pH is too high (basic): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to form the imine.[9]
-
If the pH is too low (strongly acidic): The isopropylamine starting material will be protonated to form an ammonium salt, rendering it non-nucleophilic and unable to attack the carbonyl carbon.
Q5: Which reducing agent is best for this reaction?
The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, selective for imines over carbonyls, and does not require stringent pH control.[1][7] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is toxic and generates cyanide byproducts.[8] Sodium borohydride (NaBH₄) can be used, but its reactivity towards carbonyls necessitates a two-step procedure for good yields.[3][4]
Troubleshooting Guide
| Symptom / Observation | Possible Cause | Suggested Solution(s) |
| Low yield of desired secondary amine; presence of a higher molecular weight byproduct detected by LCMS/NMR. | Dialkylation/Over-alkylation: The secondary amine product is reacting with another molecule of the carbonyl starting material.[1][3] | 1. Use a slight excess (1.1-1.2 equivalents) of isopropylamine. 2. Switch to a stepwise (indirect) protocol: form the imine first, then add the reducing agent.[2] 3. Lower the reaction temperature to reduce the rate of the second amination. |
| Significant amount of alcohol corresponding to the starting carbonyl is detected. | Premature Carbonyl Reduction: The reducing agent is reducing the aldehyde/ketone before it can form the imine.[3] | 1. Use a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN).[1][3][7] 2. If using NaBH₄, ensure imine formation is complete before its addition.[4] |
| Recovery of unreacted starting carbonyl and isopropylamine. | Incomplete Imine Formation or Imine Hydrolysis: The equilibrium is not favoring the imine, or the formed imine is hydrolyzing back to the starting materials.[6] | 1. Control the pH to be weakly acidic (pH 5-7).[9] 2. Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive the equilibrium towards imine formation.[5] 3. Ensure the reducing agent is added in a timely manner after imine formation. |
| Presence of high molecular weight, colored byproducts, especially with aldehydes. | Aldol Condensation: The starting aldehyde is undergoing self-condensation.[5] | 1. Optimize the pH; avoid strongly basic or acidic conditions. 2. Maintain a low reaction temperature. 3. Add the aldehyde slowly to the solution of the amine to keep its instantaneous concentration low. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Selectivity | Typical Solvents | Key Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | High (reduces imines >> carbonyls) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Often the best choice for one-pot reactions; moisture-sensitive.[1][4] |
| Sodium Cyanoborohydride | NaBH₃CN | High (reduces iminium ions >> carbonyls) | Methanol (MeOH), Ethanol (EtOH) | Very effective but highly toxic; generates HCN in acidic conditions.[3][4][8] |
| Sodium Borohydride | NaBH₄ | Low (reduces carbonyls and imines) | Methanol (MeOH), Ethanol (EtOH) | Best used in a two-step procedure after imine formation is complete.[3][4] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | High | Alcohols, Ethyl Acetate | "Green" option, but can also reduce other functional groups (e.g., C=C bonds). Using alcohol solvents can lead to side reactions.[10] |
Experimental Protocols
Protocol 1: One-Pot Direct Reductive Amination using NaBH(OAc)₃
-
To a stirred solution of the aldehyde or ketone (1.0 eq) and isopropylamine (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.2 eq) portion-wise at room temperature.
-
Monitor the reaction by TLC or LCMS. The reaction is typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
Protocol 2: Stepwise (Indirect) Reductive Amination using NaBH₄
-
Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and isopropylamine (1.1 eq) in methanol (MeOH). Stir the mixture at room temperature for 1-4 hours until imine formation is deemed complete by TLC or NMR analysis.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.2 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product for purification.[1][2]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 1-N-Boc-3-Isopropyl-1,4-diazepane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1-N-Boc-3-isopropyl-1,4-diazepane synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of 3-Isopropyl-1,4-diazepane | Incomplete reductive amination. | Ensure the complete formation of the imine before adding the reducing agent. Monitor the reaction by TLC or LC-MS. Consider portion-wise addition of the reducing agent.[1] |
| Inefficient cyclization. | Optimize the reaction temperature and time for the cyclization step. Ensure the absence of water, which can hydrolyze intermediates. | |
| Side reactions, such as polymerization. | Use high-dilution conditions during the cyclization step to favor intramolecular reaction over intermolecular polymerization. | |
| Incomplete Boc Protection | Inactive Boc anhydride ((Boc)₂O). | Use fresh or properly stored (Boc)₂O. (Boc)₂O is sensitive to moisture. |
| Suboptimal reaction pH. | The reaction of amines with (Boc)₂O is often facilitated by a mild base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[1] | |
| Steric hindrance from the isopropyl group. | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive Boc-donating reagent. | |
| Formation of Impurities | Over-alkylation or di-Boc protection. | Use a stoichiometric amount of (Boc)₂O. Monitor the reaction progress closely and stop it once the starting material is consumed. |
| Presence of unreacted starting materials. | Optimize reaction conditions to drive the reaction to completion. Purify the crude product using column chromatography. | |
| Difficulty in Product Purification | Product is an oil and difficult to crystallize. | Purify by flash column chromatography on silica gel. If the product is basic, consider using a silica gel column pre-treated with triethylamine. |
| Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if silica gel is not effective. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a two-step process. The first step is the synthesis of the 3-isopropyl-1,4-diazepane core, often achieved through reductive amination of a suitable aminoaldehyde or aminoketone with an ethylenediamine derivative, followed by cyclization. The second step is the selective protection of one of the secondary amines with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).
Q2: How can I improve the regioselectivity of the Boc protection to favor the N1 position?
A2: The two nitrogen atoms in 3-isopropyl-1,4-diazepane are electronically and sterically different. The N1 nitrogen is generally less sterically hindered than the N4 nitrogen, which is adjacent to the isopropyl group. Therefore, the reaction with (Boc)₂O under controlled conditions (e.g., lower temperature, stoichiometric amount of reagent) should favor protection at the N1 position.
Q3: What are the key parameters to control during the reductive amination step?
A3: Key parameters include the choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), solvent, temperature, and pH. Sodium triacetoxyborohydride is often preferred as it is milder and can be used in a one-pot procedure.[2] The reaction should be monitored to ensure the complete formation of the intermediate imine/enamine before the reduction.[1]
Q4: Are there any common byproducts to watch out for?
A4: Common byproducts can include unreacted starting materials, over-alkylated products if the starting materials for the diazepane ring formation are not used in the correct stoichiometry, and di-Boc protected diazepane if an excess of (Boc)₂O is used. In some cases, regioisomers of the Boc-protected product may also be formed.[3]
Experimental Protocols
Protocol 1: Synthesis of 3-Isopropyl-1,4-diazepane (via Reductive Amination and Cyclization)
-
Step A: Reductive Amination: To a solution of N-benzylethylenediamine (1.0 eq) in dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add isobutyraldehyde (1.1 eq). Stir the mixture at room temperature for 1-2 hours to form the imine.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step B: Deprotection and Cyclization: The crude product from Step A is debenzylated via hydrogenolysis (e.g., H₂, Pd/C in methanol) to yield the free amine, which can then be cyclized. Alternatively, if a suitable amino-aldehyde precursor is used, direct cyclization can be achieved.
-
Purify the crude 3-isopropyl-1,4-diazepane by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound
-
Dissolve 3-isopropyl-1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium triacetoxyborohydride | DCE / DCM | 0 to RT | 80-95 | Mild and selective; one-pot reaction is feasible. |
| Sodium cyanoborohydride | Methanol | 0 to RT | 75-90 | Requires careful pH control (slightly acidic); toxic cyanide byproduct. |
| Sodium borohydride | Methanol | 0 to RT | 70-85 | Can reduce the aldehyde starting material if not pre-formed into an imine. |
| H₂ / Pd/C | Ethanol / Methanol | RT | 85-98 | Requires specialized hydrogenation equipment; effective for simultaneous reduction and deprotection. |
Table 2: Optimization of Boc Protection of 3-Isopropyl-1,4-diazepane
| (Boc)₂O (eq) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Mono-Boc Product (%) |
| 1.05 | Triethylamine (1.2 eq) | DCM | 0 to RT | 6 | ~85 |
| 1.05 | DIPEA (1.2 eq) | DCM | 0 to RT | 6 | ~88 |
| 1.2 | Triethylamine (1.5 eq) | DCM | RT | 4 | ~80 (with some di-Boc formation) |
| 1.05 | None | DCM | RT | 24 | < 50 |
Visualizations
Caption: Workflow for the synthesis of the 3-isopropyl-1,4-diazepane intermediate.
Caption: Workflow for the Boc protection of 3-isopropyl-1,4-diazepane.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
Troubleshooting Guide for Boc Deprotection of Cyclic Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Boc deprotection of cyclic amines.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete or not working at all. What are the common causes and how can I resolve this?
A1: Incomplete Boc deprotection is a frequent issue. Several factors can contribute to this problem. Here's a breakdown of potential causes and their solutions:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid is not strong enough or used in insufficient quantity, the reaction may not proceed to completion.
-
Reaction Time and Temperature: Deprotection rates can be slow, especially for sterically hindered amines or at low temperatures.
-
Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the starting material and reagents.
Troubleshooting Steps:
-
Increase Acid Concentration/Equivalents: For reactions using Trifluoroacetic Acid (TFA), increasing the concentration from a typical 20% in Dichloromethane (DCM) to 50% or even neat TFA can enhance the deprotection rate.[1][2] For reactions with Hydrogen Chloride (HCl), using a 4M solution in dioxane is a common and effective choice.[3][4][5][6]
-
Elevate Reaction Temperature: While many deprotections are run at room temperature, gently heating the reaction mixture (e.g., to 40-60°C) can often drive the reaction to completion.[7] However, be cautious of potential side reactions with sensitive substrates.
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If the reaction is sluggish, simply extending the reaction time may be sufficient.
-
Optimize Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection, while 1,4-dioxane is standard for HCl.[2][6] If solubility is an issue, exploring other solvents like methanol (for HCl) or ethyl acetate may be beneficial.[5][8]
Q2: I am observing a significant side product that appears to be a t-butylated version of my starting material or product. How can I prevent this?
A2: The formation of a t-butyl cation intermediate during Boc deprotection can lead to the alkylation of nucleophilic sites on your molecule, a common side reaction known as t-butylation. This is particularly problematic for electron-rich aromatic or heteroaromatic rings.
Prevention Strategies:
-
Use of Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the t-butyl cation before it can react with your compound of interest.
-
Common Scavengers: Anisole, thioanisole, and triethylsilane (TES) are frequently used scavengers.[5]
-
-
Choice of Acid: In some cases, using HCl in dioxane may be less prone to causing t-butylation compared to TFA.
Q3: The workup of my Boc deprotection reaction is difficult. How can I efficiently isolate my deprotected cyclic amine?
A3: Workup procedures can be challenging, often due to the properties of the resulting amine salt (e.g., TFA salts can be oily and difficult to handle) or the need to neutralize excess acid.
Workup Recommendations:
-
Removal of Excess Acid:
-
TFA: Trifluoroacetic acid is volatile and can often be removed by rotary evaporation. To ensure complete removal, co-evaporation with a solvent like toluene or isopropanol is recommended.[1]
-
HCl: For reactions using HCl in dioxane, the solvent and excess HCl can be removed under vacuum.
-
-
Conversion to the Free Amine:
-
Aqueous Basic Wash: After removing the bulk of the acid, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) to neutralize any remaining acid and generate the free amine.[2][8]
-
Solid-Phase Scavengers: For a non-aqueous workup, basic resins like Amberlyst A21 can be used to neutralize the acid and scavenge the salt, allowing for simple filtration to isolate the free amine.[8]
-
-
Isolation of the Amine Salt: In many cases, the resulting hydrochloride or trifluoroacetate salt is a stable solid that can be precipitated and collected by filtration. Adding a non-polar solvent like diethyl ether can often induce precipitation.[1] The salt can then be used directly in the next step or converted to the free base.
Comparative Data on Deprotection Conditions
The following table summarizes common conditions for Boc deprotection of cyclic amines, providing a starting point for optimization.
| Reagent | Solvent | Concentration/Equivalents | Temperature | Typical Reaction Time | Notes |
| TFA | DCM | 20-50% (v/v) | 0°C to Room Temp | 30 min - 4 hours | Higher TFA concentration leads to faster reaction.[2] |
| HCl | 1,4-Dioxane | 4 M | Room Temp | 30 min - 2 hours | Often provides crystalline HCl salts.[3][4][6] |
| HCl | Methanol | 0.1 M to concentrated | Room Temp to 60°C | 1 - 12 hours | Can be a good alternative if dioxane is not suitable.[5] |
| Thermal | TFE or MeOH | N/A | 150 - 240°C | 30 - 60 min | Acid-free method suitable for sensitive substrates.[9] |
Experimental Protocols
Protocol 1: Boc Deprotection of N-Boc-piperidine using TFA in DCM
-
Dissolution: Dissolve N-Boc-piperidine (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Add trifluoroacetic acid (TFA) (10-20 equivalents, or as a 20-50% v/v solution with DCM) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup (Free Amine):
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free piperidine.
-
-
Workup (TFA Salt):
-
Concentrate the reaction mixture under reduced pressure to obtain the piperidinium trifluoroacetate salt, which can often be used directly in the next step.
-
Protocol 2: Boc Deprotection of N-Boc-pyrrolidine using 4M HCl in Dioxane
-
Reagent Addition: To a solution of N-Boc-pyrrolidine (1 equivalent) in a minimal amount of a co-solvent if necessary (e.g., methanol), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. A precipitate of the pyrrolidinium hydrochloride salt may form.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically complete within 30 minutes to 2 hours).[6]
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid is the pyrrolidinium hydrochloride salt, which can be washed with a cold non-polar solvent like diethyl ether and dried under vacuum.
-
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues during Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Logic for addressing t-butylation side reactions.
References
- 1. reddit.com [reddit.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Preventing racemization during the synthesis of chiral diazepanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral diazepanes.
Troubleshooting Guides
Problem 1: Significant Racemization Observed After Ring Closure
You have successfully synthesized a chiral intermediate but observe a significant loss of enantiomeric excess (ee) after the cyclization step to form the diazepane ring.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the energy needed for epimerization of a stereocenter, especially if it is adjacent to a carbonyl group or another activating feature.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the cyclization is thermally driven, attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Optimize Reaction Time: Run a time-course study to determine the minimum time required for complete conversion. Quench the reaction as soon as the starting material is consumed.
-
Alternative Cyclization Methods: Explore milder cyclization methods. For example, if using a high-temperature condensation, consider enzyme-catalyzed cyclization or methods employing coupling reagents that operate at room temperature.
-
-
-
Inappropriate Base: The choice of base is critical. Strong, non-hindered bases can deprotonate a chiral center, leading to racemization.
-
Troubleshooting Steps:
-
Use a Weaker or More Hindered Base: Switch to a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) if applicable to your reaction mechanism.
-
Control Stoichiometry: Use the minimum effective amount of base. An excess of base can increase the rate of racemization.
-
-
-
Racemization-Prone Intermediates: The cyclization precursor itself may be susceptible to racemization under the reaction conditions.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Introduce a protecting group that can stabilize the chiral center. For instance, in syntheses starting from amino acids, specific side-chain protecting groups can reduce racemization.
-
One-Pot Procedures: If possible, telescope the synthesis so that the racemization-prone intermediate is generated and cyclized in situ without isolation.
-
-
Problem 2: Racemization During a Deprotection Step
You have successfully synthesized a protected chiral diazepane with high enantiomeric excess, but the final deprotection step leads to significant racemization.
Possible Causes and Solutions:
-
Acid/Base-Catalyzed Racemization: The conditions used for deprotection (e.g., strong acid or base) are causing epimerization of a labile stereocenter.
-
Troubleshooting Steps:
-
Screen Deprotection Reagents: Test a variety of deprotection conditions, moving from harsher to milder reagents. For example, if a Boc group is being removed with neat TFA, try TFA in a solvent like DCM at a lower concentration and temperature.
-
Enzymatic Cleavage: For certain protecting groups, enzymatic deprotection can offer a highly selective and mild alternative.
-
Orthogonal Protecting Groups: In the planning stages of your synthesis, choose protecting groups that can be removed under neutral conditions (e.g., hydrogenolysis for a Cbz group, fluoride for a silyl ether) if the target molecule is known to be sensitive to acid or base.
-
-
-
Ring-Chain Tautomerism: For certain diazepane structures, particularly those with a hydroxyl group at the C3 position, acidic or basic conditions can promote a ring-opening to an achiral intermediate, followed by re-closure to a racemic product.[1]
-
Troubleshooting Steps:
-
pH Control: Carefully buffer the reaction mixture to a pH range where the compound is known to be stable. For many benzodiazepines and related structures, stability is often greatest in a slightly acidic to neutral pH range (pH 4-7).
-
Protect the Key Functional Group: If ring-chain tautomerism is suspected, consider protecting the functional group that initiates the ring-opening (e.g., the C3-hydroxyl group) with a group that can be removed under non-racemizing conditions in a later step.
-
-
Frequently Asked Questions (FAQs)
Q1: At which positions in the diazepane ring is racemization most common?
A1: Racemization is most frequently observed at stereocenters alpha to a carbonyl group (e.g., the C3 position in a 1,4-diazepan-2-one). The acidic nature of the alpha-proton makes it susceptible to deprotonation by a base, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in racemization. Stereocenters with other activating groups can also be at risk.
Q2: How can I choose the right chiral auxiliary for my synthesis?
A2: The choice of a chiral auxiliary depends on the specific reaction and the desired stereochemical outcome.[2][3] Evans' oxazolidinones are widely used for stereoselective alkylations and aldol reactions. Pseudoephedrine and pseudoephenamine amides are also effective for asymmetric alkylations.[4] It is often necessary to screen a few different auxiliaries to find the one that provides the best diastereoselectivity for your specific substrate.
Q3: Can protecting groups help prevent racemization?
A3: Yes, protecting groups can play a crucial role in preventing racemization.[1][5] They can:
-
Increase Steric Hindrance: A bulky protecting group near a chiral center can sterically shield the proton from being abstracted by a base.
-
Reduce Acidity: Certain protecting groups can decrease the acidity of a nearby proton, making it less likely to be removed.
-
Prevent Unwanted Reactions: Protecting reactive functional groups can prevent side reactions that might lead to racemization. For example, protecting the imidazole moiety of a histidine-derived fragment can reduce epimerization during peptide-like couplings.[1]
Q4: What is "Memory of Chirality" and how can it be used in diazepane synthesis?
A4: Memory of chirality, also known as dynamic kinetic resolution, is a phenomenon where a chiral molecule retains its stereochemical information even after the original stereocenter is temporarily destroyed. In the context of diazepane synthesis, this has been demonstrated where a C3-chiral 1,4-benzodiazepin-2-one is deprotonated to form a planar enolate, yet subsequent alkylation proceeds with high enantioselectivity.[6] This is attributed to the conformationally locked, chiral shape of the diazepine ring itself, which directs the incoming electrophile to one face of the enolate.[6]
Q5: Are there any general guidelines for solvent selection to minimize racemization?
A5: While solvent effects can be complex and substrate-dependent, some general principles apply:
-
Polar Aprotic Solvents: Solvents like THF, DMF, and acetonitrile are commonly used. The polarity can influence the aggregation state of reagents and the stability of charged intermediates.
-
Non-Polar Solvents: In some cases, less polar solvents like toluene or dichloromethane can be beneficial as they may reduce the solubility and reactivity of bases, thereby slowing down the rate of racemization relative to the desired reaction.
-
Protic Solvents: Protic solvents (e.g., alcohols) should generally be avoided in steps involving strong bases and labile stereocenters, as they can facilitate proton exchange and racemization.
Data Presentation
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |
| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Often >95% d.e. | [2][3] |
| Pseudoephedrine | Asymmetric Alkylation | Often >90% d.e. | [4] |
| Pseudoephenamine | Asymmetric Alkylation (especially for quaternary centers) | Can provide higher d.e. than pseudoephedrine | [4] |
| (R)-BINOL | Asymmetric Synthesis of Cyclic Terpenes | Up to 64% e.e. reported in specific cases | [3] |
| Camphorsultam | Michael Additions, Claisen Rearrangements | High diastereoselectivity | [3] |
Note: The reported selectivities are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Stereoretentive Alkylation using a Chiral Auxiliary
This protocol is a general guideline for the alkylation of an N-acylated chiral auxiliary, such as an Evans' oxazolidinone, which can be a precursor to a chiral diazepane fragment.
-
Preparation: Dissolve the N-acylated chiral auxiliary (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv), dropwise to the solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-4 hours, monitoring the progress by TLC. If the reaction is sluggish, the temperature may be slowly increased to -40 °C.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Protocol 2: Racemization-Free Deprotection of a Cbz-Protected Diazepane
This protocol describes a mild method for the removal of a benzyloxycarbonyl (Cbz) protecting group, which is often stable to the conditions that might cause racemization at other sites in the molecule.
-
Preparation: Dissolve the Cbz-protected chiral diazepane (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol %).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the deprotected chiral diazepane.
-
Analysis: Confirm the structure and assess the enantiomeric purity using chiral HPLC to ensure no racemization has occurred.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating racemization.
Caption: Key strategies for the enantioselective synthesis of chiral diazepanes.
References
- 1. peptide.com [peptide.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-one scaffolds via memory of chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalability Issues in 1,4-Diazepane Synthesis
Welcome to the technical support center for the synthesis of 1,4-diazepane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common scalability issues encountered during the synthesis of this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you might face when transitioning from laboratory-scale experiments to larger-scale production.
Troubleshooting Guides
Issue 1: Low Yields and Incomplete Reactions at Larger Scales
Question: My reaction yield for 1,4-diazepane synthesis is significantly lower on a larger scale compared to my small-scale experiments. What could be the cause?
Answer: Several factors can contribute to decreased yields during scale-up. Here’s a systematic approach to troubleshooting this issue:
-
Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous reaction mixture.
-
Heat Transfer: Exothermic or endothermic reactions are more challenging to control at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient. This can lead to temperature gradients and the formation of byproducts. Consider a reactor with a better heat exchange system or adjust your addition rates to manage the reaction temperature more effectively.
-
Reagent Addition: The rate of reagent addition can become critical at a larger scale. A slow, controlled addition of a key reagent might be necessary to prevent a rapid exotherm or the buildup of reactive intermediates that can lead to side reactions.
-
Catalyst Deactivation: If you are using a catalyst, it may be deactivating more rapidly at a larger scale. This could be due to impurities in the starting materials or solvents, or issues with catalyst distribution in the reaction mixture.
Issue 2: Product Purity and Difficult Purification
Question: I am struggling to purify my 1,4-diazepane product on a large scale. Column chromatography is not a viable option. What are my alternatives?
Answer: Avoiding column chromatography is crucial for a scalable synthesis. Here are some strategies to improve product purity and simplify purification:
-
Crystallization: The most desirable purification method for large-scale synthesis is crystallization. Experiment with different solvent systems to induce crystallization of your desired product. Seeding the solution with a small amount of pure product can sometimes help initiate crystallization.
-
Salt Formation and Recrystallization: If the 1,4-diazepane derivative has a basic nitrogen, you can form a salt (e.g., hydrochloride, sulfate) which may have better crystallization properties than the free base. The salt can then be recrystallized to high purity.
-
Distillation: For liquid 1,4-diazepane derivatives, vacuum distillation can be an effective purification method, provided the compound is thermally stable.
-
Liquid-Liquid Extraction: Optimize your workup procedure using liquid-liquid extractions to remove impurities. Adjusting the pH of the aqueous phase can help to separate acidic or basic impurities from your product.
Issue 3: Byproduct Formation
Question: What are the common byproducts in 1,4-diazepane synthesis, and how can I minimize their formation?
Answer: Byproduct formation is a common issue that becomes more pronounced at scale. The types of byproducts will depend on your specific synthetic route.
-
Over-alkylation or Incomplete Alkylation: In syntheses involving the alkylation of amines, it's possible to get a mixture of mono-, di-, and tri-alkylated products[1]. To control this, you can try:
-
Using a protecting group strategy to block unwanted reactive sites.
-
Carefully controlling the stoichiometry of the alkylating agent.
-
Optimizing the reaction temperature and time to favor the desired product.
-
-
Oligomerization/Polymerization: Under certain conditions, the starting materials or intermediates can polymerize, leading to a complex mixture of products and low yields of the desired 1,4-diazepane. This can often be mitigated by:
-
Using high-dilution conditions, although this may not be ideal for large-scale production.
-
Controlling the rate of addition of reagents to keep the concentration of reactive intermediates low.
-
-
Side Reactions of Functional Groups: If your starting materials have other functional groups, they may undergo unwanted side reactions. It is important to choose reaction conditions that are compatible with all the functional groups in your molecule.
Frequently Asked Questions (FAQs)
Q1: Are there any "greener" or more sustainable synthetic routes for 1,4-diazepane that are also scalable?
A1: Yes, recent research has focused on developing more environmentally friendly and efficient methods. One promising approach is the use of "hydrogen borrowing" catalysis. This method uses a ruthenium catalyst to couple diols and diamines, producing water as the only byproduct[2]. This process is atom-economical and avoids the use of hazardous reagents, making it an attractive option for scalable and sustainable synthesis[2].
Q2: My synthesis involves a catalyst that is expensive. How can I make this process more cost-effective for large-scale production?
A2: To address the cost of expensive catalysts, consider the following:
-
Catalyst Loading: Optimize the reaction to use the lowest possible catalyst loading without significantly impacting the reaction time and yield.
-
Catalyst Recovery and Reuse: If you are using a heterogeneous catalyst, it can often be recovered by filtration and reused. For homogeneous catalysts, it may be possible to recover them from the reaction mixture through extraction or precipitation.
-
Alternative Catalysts: Investigate if less expensive catalysts can be used. For example, in some benzodiazepine syntheses, heteropolyacids have been shown to be efficient and reusable catalysts[3].
Q3: What are the key safety considerations when scaling up the synthesis of 1,4-diazepane?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: Perform a reaction calorimetry study to understand the thermal profile of your reaction. This will help you design an appropriate cooling system to prevent a runaway reaction.
-
Reagent Handling: Ensure you have the proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes) for handling any hazardous or toxic reagents at a larger scale.
-
Pressure Management: If your reaction generates gas, ensure the reactor is equipped with a proper pressure relief system.
-
Waste Disposal: Plan for the safe disposal of all waste streams generated during the synthesis and purification process.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 1,4-Diazepine Derivatives
| Catalyst | Reaction Time (min) | Yield (%) |
| H3PW12O40 | 180 | 82 |
| H3PMo12O40 | 150 | 85 |
| H4PMo11VO40 | 120 | 90 |
| H5PMo10V2O40 | 90 | 95 |
Data summarized from a study on the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, highlighting the efficiency of different heteropolyacid catalysts[3].
Experimental Protocols
Protocol 1: General Procedure for Heteropolyacid-Catalyzed Synthesis of 1,4-Diazepine Derivatives
This protocol is adapted from a method utilizing Keggin-type heteropolyacids as efficient catalysts[3].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate ketimine intermediate (10 mmol) and aldehyde (10 mmol).
-
Solvent and Catalyst Addition: Dissolve the reactants in ethanol (15 mL) and add the Keggin acid catalyst (1% mmol).
-
Reaction: Reflux the mixture with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the organic solution under vacuum.
-
Purification: Filter the resulting solid and wash it twice with ethanol (2 x 10 mL). The catalyst can be recovered by evaporating the ethanol from the filtrate.
Protocol 2: Ruthenium-Catalyzed Synthesis of 1,4-Diazacycles via Hydrogen Borrowing
This protocol is based on a sustainable method for the synthesis of piperazines and diazepanes[2].
-
Reaction Setup: In a dry glovebox, charge a 1-dram vial with the diamine (x equiv), diol (y equiv), and the (pyridyl)phosphine-ligated ruthenium(II) catalyst.
-
Reaction: Cap the vial, remove it from the glovebox, and heat it to 110 °C. The solution will turn dark brown.
-
Workup: After the specified time, allow the reaction mixture to cool to room temperature. Perform a dichloromethane/water workup.
-
Purification: Isolate the product by either a gravity column or flash column chromatography. (Note: For scalability, optimization to replace chromatography with crystallization or distillation would be necessary).
Visualizations
Caption: A troubleshooting workflow for common scalability issues.
Caption: Comparison of less scalable vs. more scalable synthetic routes.
Caption: Potential side products in a multi-step reductive amination.
References
- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from 1-N-Boc-3-Isopropyl-1,4-diazepane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-N-Boc-3-Isopropyl-1,4-diazepane. The following sections address common issues encountered during the removal of unreacted starting materials after the mono-Boc protection of 3-Isopropyl-1,4-diazepane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities after the synthesis of this compound?
A1: The most common impurities are unreacted 3-Isopropyl-1,4-diazepane and the di-Boc protected product, 1,4-di-Boc-3-Isopropyl-1,4-diazepane. The formation of the di-Boc product can be minimized by controlling the stoichiometry of the Boc-anhydride.
Q2: Why is it difficult to remove the unreacted 3-Isopropyl-1,4-diazepane by simple extraction?
A2: The unreacted diamine has a relatively high polarity and can be protonated, leading to some solubility in both aqueous and organic layers, which complicates separation. Furthermore, its basic nature can lead to emulsion formation during extraction.
Q3: Is column chromatography a suitable method for purification?
A3: Yes, column chromatography on silica gel is an effective method for separating the mono-Boc product from the starting diamine and the di-Boc byproduct. However, it can be time-consuming and may not be ideal for large-scale purifications. The Boc-protected amine is generally stable on a silica column.
Q4: Can I use an acidic wash to remove the unreacted diamine?
A4: While an acidic wash will protonate and extract the unreacted diamine into the aqueous phase, there is a risk of cleaving the acid-labile Boc protecting group on your desired product. This method should be used with caution, employing dilute, weak acids and carefully monitoring the reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Mono-Boc Product | - Formation of significant amounts of di-Boc protected product. | - Slowly add the Boc-anhydride solution to the reaction mixture. - Use a slight excess of the diamine starting material. |
| - Incomplete reaction. | - Ensure the reaction has gone to completion by TLC or LC-MS monitoring. - Allow the reaction to stir for a longer period or gently warm if necessary. | |
| Product Contaminated with Starting Diamine | - Inefficient extraction. | - Perform multiple extractions with a suitable organic solvent. - Use a liquid-liquid extraction method with a pH adjustment to selectively extract the diamine. |
| - Emulsion formation during workup. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. | |
| Product Contaminated with Di-Boc Product | - Use of excess Boc-anhydride. | - Carefully control the stoichiometry of the reagents. - Purify the crude product using column chromatography. |
| Boc Group Cleavage During Workup | - Exposure to acidic conditions. | - Avoid acidic washes. Use a basic or neutral workup. - If an acidic wash is necessary, use a dilute solution of a weak acid (e.g., 1% citric acid) and minimize contact time. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is adapted from a general method for the selective mono-Boc protection of diamines and is suitable for removing unreacted 3-Isopropyl-1,4-diazepane without the need for column chromatography.[1][2][3]
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent (e.g., methanol).
-
Initial Wash: To the residue, add diethyl ether and stir vigorously. The unreacted diamine has some solubility in diethyl ether and will be partially removed. Decant the diethyl ether. Repeat this step twice.
-
Basification and Extraction: Add a 2N NaOH solution to the residue to ensure the desired product is in its free base form. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Perform at least three extractions to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Column Chromatography
This is a standard method for achieving high purity.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a suitable solvent like dichloromethane.
-
Column Packing: Pack a silica gel column with an appropriate solvent system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The exact ratio will depend on the polarity of the compounds and should be determined by TLC analysis.
-
Loading and Elution: Load the sample onto the column and elute with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following table summarizes representative yields for the mono-Boc protection of various diamines using a method analogous to Protocol 1, which avoids column chromatography.[1][3]
| Diamine Substrate | Yield of Mono-Boc Product (%) |
| Ethylenediamine | 87 |
| 1,3-Diaminopropane | 75 |
| 1,4-Diaminobutane | 65 |
| 1,6-Diaminohexane | 87 |
| Piperazine | 80 |
| Homopiperazine | 95 |
Note: Yields are for isolated products after an extractive workup and are representative of the general procedure. The yield for this compound is expected to be in a similar range.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Characterization of byproducts in 1-N-Boc-3-Isopropyl-1,4-diazepane synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-N-Boc-3-isopropyl-1,4-diazepane.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory-scale synthesis involves a reductive amination reaction between N-Boc-ethylenediamine and isobutyraldehyde. This is typically followed by an intramolecular cyclization. A popular and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).
Q2: What are the most common byproducts observed in this synthesis?
The primary byproducts arise from over-alkylation, side reactions of the starting materials, and potential deprotection of the Boc group. These include:
-
Di-isopropylated 1,4-diazepane: Both nitrogen atoms of the diazepane ring become alkylated with an isopropyl group.
-
N,N'-di(isopropyl)ethylenediamine: Over-alkylation of the starting N-Boc-ethylenediamine before cyclization.
-
Aldol condensation product of isobutyraldehyde: Isobutyraldehyde can undergo self-condensation under basic or acidic conditions, leading to dimers or trimers.[1][2]
-
Deprotected 3-isopropyl-1,4-diazepane: Loss of the Boc protecting group during the reaction or workup. The Boc group is generally stable to NaBH(OAc)₃ but can be labile under acidic conditions or prolonged heating.[3][4][5]
-
Unreacted starting materials: Incomplete reaction can leave residual N-Boc-ethylenediamine and isobutyraldehyde.
Q3: How can I minimize the formation of these byproducts?
-
Control Stoichiometry: Use a slight excess of the amine (N-Boc-ethylenediamine) relative to the aldehyde to minimize over-alkylation.[6]
-
Slow Addition: Add the reducing agent portion-wise at a low temperature to control the reaction rate and minimize side reactions.
-
pH Control: Maintain a neutral to slightly acidic pH (around 5-6) to facilitate imine formation and minimize both aldol condensation and Boc deprotection.
-
Temperature Management: Run the reaction at room temperature or below to prevent unwanted side reactions and deprotection.
-
Inert Atmosphere: While not always strictly necessary for reductive aminations, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product with significant amounts of unreacted N-Boc-ethylenediamine. | 1. Inefficient imine formation. 2. Insufficient amount or activity of the reducing agent. | 1. Add a catalytic amount of a weak acid like acetic acid to promote imine formation. 2. Use fresh, high-quality sodium triacetoxyborohydride. Ensure it has been stored under anhydrous conditions. |
| Presence of a higher molecular weight byproduct detected by LC-MS. | Over-alkylation leading to di-isopropylated products. | 1. Adjust the stoichiometry to use a slight excess of N-Boc-ethylenediamine. 2. Add the isobutyraldehyde slowly to the reaction mixture. |
| A complex mixture of byproducts is observed, some with molecular weights corresponding to multiples of isobutyraldehyde. | Aldol condensation of isobutyraldehyde. | 1. Ensure the reaction is not basic. Control the pH to be slightly acidic. 2. Add the isobutyraldehyde to the reaction mixture containing the amine and catalyst just before the reducing agent. |
| The desired product is isolated, but a significant amount of a lower molecular weight, more polar byproduct is also present. | Loss of the Boc protecting group. | 1. Avoid strongly acidic conditions during the reaction and workup. 2. If an acidic workup is necessary, perform it at low temperatures and for a minimal amount of time. 3. Re-protect the mixture with (Boc)₂O if deprotection is significant. |
| Formation of diastereomers is observed by NMR or chiral chromatography. | The 3-position is a chiral center, and the reduction of the imine intermediate can lead to a mixture of stereoisomers. | This is an inherent challenge of the reaction. Diastereomers can be separated by column chromatography or fractional crystallization. For stereoselective synthesis, a chiral auxiliary or catalyst would be required. |
Data Presentation: Expected Byproducts and Their Characteristics
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Mass Spec (M+H)⁺ | Key ¹H NMR Signals (indicative) |
| This compound | C₁₂H₂₄N₂O₂ | 228.34 | 229.19 | Signals for the isopropyl group (doublet and multiplet), Boc group (singlet ~1.4 ppm), and diazepane ring protons. |
| 1,4-Diisopropyl-1,4-diazepane | C₁₁H₂₄N₂ | 184.33 | 185.20 | Absence of the Boc signal. Multiple signals for two non-equivalent isopropyl groups. |
| N,N'-di(isopropyl)ethylenediamine | C₈H₂₀N₂ | 144.26 | 145.17 | Signals for two isopropyl groups and the ethylene bridge. |
| 3-Isopropyl-1,4-diazepane | C₇H₁₆N₂ | 128.22 | 129.14 | Absence of the Boc signal. Signals for the isopropyl group and diazepane ring protons. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a solution of N-Boc-ethylenediamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add isobutyraldehyde (1.1 eq).
-
Stir the mixture for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Byproduct Characterization by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Identify the retention times and mass-to-charge ratios of the peaks. Compare the observed masses with the expected molecular weights of the product and potential byproducts.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Diastereoselective Synthesis of 3-Substituted 1,4-Diazepanes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted 1,4-diazepanes. Our aim is to help you improve diastereoselectivity and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3-substituted 1,4-diazepanes, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (Poor d.r.) | Suboptimal Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient steric hindrance to effectively control the facial selectivity of the reaction.[1] | - Screen different chiral auxiliaries: Consider auxiliaries with varying steric bulk and electronic properties. Evans-type oxazolidinones and camphor-derived auxiliaries are common starting points.[2][3] - Ensure high enantiomeric purity of the auxiliary: Impurities in the chiral auxiliary will lead to a lower diastereomeric ratio. |
| Incorrect Reaction Temperature: The reaction temperature may be too high, leading to reduced selectivity as the energy differences between the diastereomeric transition states become less significant.[4][5] | - Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., -78 °C, 0 °C) to enhance the energy difference between the diastereomeric transition states. | |
| Inappropriate Solvent: The solvent can influence the conformation of the substrate-auxiliary complex and the transition state geometry. | - Solvent screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, dichloromethane, toluene). | |
| Lewis Acid/Base Choice: The nature of the Lewis acid or base used can affect the chelation and geometry of the transition state. | - Vary the Lewis acid or base: For reactions involving enolates, experiment with different boron or titanium Lewis acids. For other reactions, screen different organic or inorganic bases. | |
| Incomplete Reaction or Low Yield | Catalyst Inactivation: In catalytic reactions, the catalyst may be poisoned by starting materials or byproducts, particularly with chelating diamines.[6] | - Use a robust catalyst: Employ catalysts known to be tolerant to functional groups present in the reactants, such as certain ruthenium catalysts.[6] - Increase catalyst loading: A modest increase in catalyst loading may overcome partial inactivation. |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion under the current conditions.[7] | - Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Increase reaction temperature: If lowering the temperature for selectivity is not a concern, a moderate increase in temperature can improve the reaction rate. | |
| Poor Quality Reagents: Degradation or impurities in starting materials or reagents can inhibit the reaction. | - Purify starting materials: Ensure the purity of all reactants, especially the diamine and the electrophile. - Use freshly prepared or distilled solvents and reagents. | |
| Formation of Side Products | Competing Reaction Pathways: Depending on the synthetic route, side reactions such as elimination, over-alkylation, or hydrolysis may occur.[8][9] | - Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry of reagents to favor the desired reaction pathway. - Use protecting groups: Protect reactive functional groups that are not involved in the desired transformation. |
| Epimerization: The newly formed stereocenter may be susceptible to epimerization under the reaction or work-up conditions. | - Use milder reaction conditions: Employ non-basic or mildly acidic conditions for the reaction and work-up. - Quench the reaction at low temperature. | |
| Difficulty in Diastereomer Separation | Similar Physical Properties: The synthesized diastereomers may have very similar polarities, making them difficult to separate by standard column chromatography. | - Optimize chromatography conditions: Screen different solvent systems (eluents) and stationary phases (silica, alumina, or chiral columns). - Consider derivatization: Convert the diastereomeric mixture into derivatives that may have better separation properties. After separation, the original functionality can be restored. - Recrystallization: Attempt to selectively crystallize one diastereomer from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral auxiliary for my synthesis?
A1: The selection of a chiral auxiliary is crucial for achieving high diastereoselectivity.[] Key factors to consider include:
-
Steric Hindrance: The auxiliary should create a sufficiently biased steric environment to direct the approach of the incoming reagent to one face of the prochiral center.
-
Conformational Rigidity: A rigid auxiliary will provide a more predictable and well-defined transition state, leading to higher selectivity.
-
Ease of Attachment and Cleavage: The auxiliary should be easy to introduce and remove under mild conditions without causing racemization of the desired product.[3]
-
Availability and Cost: Practical considerations such as the availability of both enantiomers and the cost of the auxiliary are also important.[]
Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and camphorsultams.[1] It is often necessary to screen a few different auxiliaries to find the optimal one for a specific transformation.
Q2: What is the effect of solvent and temperature on diastereoselectivity?
A2: Solvent and temperature are critical parameters for optimizing diastereoselectivity.
-
Temperature: Lowering the reaction temperature generally increases diastereoselectivity. This is because the difference in the activation energies of the competing diastereomeric transition states becomes more significant relative to the available thermal energy.[4]
-
Solvent: The solvent can influence the reaction in several ways:
-
Solvation of the transition state: Different solvents can stabilize the diastereomeric transition states to varying extents.
-
Chelation: In reactions involving metal ions, coordinating solvents can compete with the substrate for coordination, affecting the geometry of the transition state.
-
Conformation: The solvent can influence the conformational equilibrium of the substrate-auxiliary adduct.
-
A systematic screening of different solvents and temperatures is often required to identify the optimal conditions for a given reaction.
Q3: My reaction is sluggish and gives a low yield. What can I do?
A3: A low yield can be due to several factors. Consider the following troubleshooting steps:
-
Check Reagent Purity: Ensure all your starting materials, reagents, and solvents are pure and dry. Impurities can inhibit catalysts or lead to side reactions.
-
Optimize Reaction Conditions: If the reaction is slow, consider increasing the temperature or the concentration of the reactants. However, be mindful that increasing the temperature might negatively impact diastereoselectivity.[7]
-
Catalyst Issues: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture. In some cases, the diamine starting material can act as a chelating ligand and inhibit the catalyst.[6] Consider using a more robust catalyst or a higher catalyst loading.
-
Monitor the Reaction: Use techniques like TLC or LC-MS to follow the progress of the reaction and ensure it has gone to completion.
Q4: I am observing multiple spots on my TLC, indicating the formation of byproducts. How can I minimize them?
A4: The formation of byproducts is a common issue. To address this:
-
Re-evaluate Reaction Conditions: Side reactions are often promoted by elevated temperatures or prolonged reaction times. Try running the reaction at a lower temperature or for a shorter duration.
-
Protecting Groups: If your starting materials have other reactive functional groups, consider protecting them before the key stereocenter-forming step.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent might lead to undesired side reactions.
-
Order of Addition: In some cases, the order in which you add the reagents can influence the outcome of the reaction.
Experimental Protocols
General Procedure for Reductive Amination for the Synthesis of 3-Substituted 1,4-Diazepanes:
This protocol is a general guideline and may require optimization for specific substrates.
-
Amine and Aldehyde/Ketone Condensation:
-
Dissolve the N-protected diamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or a mixture).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine or aminal intermediate.[8]
-
-
Reduction:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.[8] Be cautious as hydrogen gas may be evolved.
-
Allow the reaction to stir overnight at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 3-substituted 1,4-diazepane.
-
Visualizations
Caption: General experimental workflow for the synthesis of 3-substituted 1,4-diazepanes via reductive amination.
Caption: Troubleshooting logic for addressing low diastereoselectivity in 3-substituted 1,4-diazepane synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alternative Synthetic Routes for Chiral 1,4-Diazepanes
The chiral 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the orexin receptor antagonist suvorexant. The development of efficient and stereocontrolled synthetic routes to access this seven-membered heterocyclic ring system is of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of prominent alternative synthetic strategies for chiral 1,4-diazepanes, presenting key data in a structured format, detailing experimental protocols, and illustrating the synthetic pathways.
Key Synthetic Strategies
Three primary strategies for the synthesis of chiral 1,4-diazepanes are highlighted in this guide:
-
Intramolecular Cyclization of Chiral Amino Acid Derivatives: This classical and widely used approach involves the construction of the diazepane ring through the cyclization of a linear precursor derived from a chiral amino acid.
-
Reductive Amination of Diamines with Dicarbonyl Compounds: This method offers a convergent approach where a chiral diamine is condensed with a dicarbonyl compound, followed by reduction to form the diazepane ring.
-
Synthesis via N-propargylamines: A more recent strategy that utilizes the versatility of N-propargylamines as building blocks for the construction of various N-heterocycles, including 1,4-diazepanes, often involving metal-catalyzed reactions.[1]
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to provide a clear comparison of their efficiency and stereoselectivity.
| Parameter | Route 1: Intramolecular Cyclization | Route 2: Reductive Amination | Route 3: From N-propargylamines |
| Starting Materials | Chiral amino acids | Chiral diamines, dicarbonyl compounds | N-propargylamines, various coupling partners |
| Key Reactions | Amide coupling, deprotection, intramolecular cyclization, reduction | Imine/enamine formation, reduction (e.g., NaBH₄) | Metal-catalyzed cyclization/cycloaddition |
| Typical Overall Yield | 30-60% | 40-75% | Varies widely depending on specific reaction |
| Enantiomeric Purity | High (>99% ee), dependent on starting amino acid | High, dependent on starting diamine | Generally good to excellent |
| Scalability | Well-established and scalable | Generally scalable | Can be limited by catalyst cost and availability |
| Substrate Scope | Broad, depends on amino acid availability | Good, depends on availability of diamines and dicarbonyls | Broad, offers access to diverse structures |
| Key Advantages | Readily available chiral pool, predictable stereochemistry | Convergent, potentially fewer steps | High atom economy, access to unique derivatives[2] |
| Key Disadvantages | Can be lengthy, potential for racemization in some steps | Chirality must be pre-installed in the diamine | May require specialized catalysts and conditions |
Detailed Synthetic Routes and Experimental Protocols
Route 1: Intramolecular Cyclization of a Chiral Amino Acid Derivative (Suvorexant Intermediate Synthesis)
This route exemplifies the construction of a chiral 1,4-diazepane, a key intermediate in the synthesis of suvorexant, starting from a chiral amino acid.[3] The chirality is introduced early from (R)-3-aminobutyric acid.
Caption: Synthesis of a chiral 1,4-diazepane via intramolecular cyclization.
Step 1: Amide Coupling. To a solution of Boc-(R)-3-aminobutyric acid (1 equiv.) and a suitable N-protected aminoacetic acid derivative in dry DMF, 1-hydroxybenzotriazole (HOBt, 1.2 equiv.) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 equiv.) are added.[3] The mixture is stirred at room temperature for 2 hours.[3]
Step 2: Deprotection and Intramolecular Cyclization. The Boc-protected dipeptide is dissolved in ethyl acetate and treated with a saturated solution of HCl in ethyl acetate.[3] After stirring for 4 hours, the solvent is removed under reduced pressure.[3] The resulting amine hydrochloride is then dissolved in methanol and treated with sodium methoxide to effect intramolecular cyclization to the 1,4-diazepane-2,5-dione.[3]
Step 3: Reduction. The 1,4-diazepane-2,5-dione (1 equiv.) is dissolved in anhydrous THF and slowly added to a suspension of lithium aluminum hydride (LiAlH₄, excess) in THF at 0 °C.[3] The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).[3] The reaction is carefully quenched with water and aqueous NaOH, and the product is extracted with an organic solvent.
Route 2: Reductive Amination of a Chiral Diamine
This approach involves the reaction of a chiral diamine with a dicarbonyl compound or its equivalent, followed by reduction to yield the chiral 1,4-diazepane.
Caption: Synthesis of a chiral 1,4-diazepane via reductive amination.
A chiral diamine (1 equiv.) and a dicarbonyl compound (e.g., a dialdehyde or diketone, 1 equiv.) are dissolved in a suitable solvent such as methanol or a mixture of methanol and chloroform.[4] The mixture is stirred to allow for the formation of the intermediate imine/enamine. A reducing agent, such as sodium borohydride (NaBH₄, 2-3 equiv.), is then added portion-wise, and the reaction is stirred overnight at room temperature.[4] The solvent is removed under reduced pressure, and the residue is worked up to isolate the chiral 1,4-diazepane.[4]
Route 3: Synthesis from N-propargylamines
This modern approach offers high atom economy and allows for the synthesis of diverse 1,4-diazepane derivatives through various metal-catalyzed cyclization reactions.[1][2]
Caption: Workflow for the synthesis of 1,4-diazepanes from N-propargylamines.
In a typical procedure, an N-propargylamine derivative (1 equiv.), a suitable coupling partner, and a metal catalyst (e.g., a palladium or ruthenium complex) are combined in a degassed solvent under an inert atmosphere.[5][6] The reaction mixture is then heated to the appropriate temperature and stirred for the required time. After completion of the reaction, the mixture is cooled to room temperature, and the product is isolated and purified using standard techniques such as column chromatography. The specific conditions, including the choice of catalyst, solvent, temperature, and reaction time, are highly dependent on the specific substrates and the desired product.
Conclusion
The synthesis of chiral 1,4-diazepanes can be achieved through several distinct and effective routes. The classical approach of intramolecular cyclization of chiral amino acid derivatives remains a robust and reliable method, particularly for large-scale synthesis where the starting materials are readily available. Reductive amination offers a more convergent and often shorter route, provided the chiral diamine is accessible. The emerging strategies involving N-propargylamines provide a powerful platform for the generation of diverse and novel 1,4-diazepane scaffolds, which is particularly valuable in the context of drug discovery and library synthesis. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, the desired substitution pattern on the diazepane ring, scalability requirements, and the specific goals of the research program.
References
- 1. researchgate.net [researchgate.net]
- 2. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 6. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
A Comparative Guide to Boc and Cbz Protection in 1,4-Diazepane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4-diazepanes, a core scaffold in many pharmacologically active compounds, often necessitates the use of protecting groups to control the reactivity of the diamine precursors. Among the most common nitrogen protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between these two groups can significantly impact the overall efficiency of the synthetic route, influencing yields, reaction conditions, and deprotection strategies. This guide provides an objective comparison of Boc and Cbz protection in the context of 1,4-diazepane synthesis, supported by experimental data from the literature.
Overview of Boc and Cbz Protecting Groups
The selection of a suitable protecting group is contingent on its stability under various reaction conditions and the ease and selectivity of its removal. Boc and Cbz groups, both carbamates, offer distinct advantages and disadvantages.
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions. Its removal is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[1][2]
The Cbz group , introduced using benzyl chloroformate (Cbz-Cl), is stable to acidic and basic conditions.[3] Its primary method of removal is through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), a reductive process.[3][4] This orthogonality to acid-labile groups like Boc makes the Cbz group a valuable tool in complex syntheses.[1]
Comparative Data on Protection and Deprotection
| Step | Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Protection | Boc | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF) | High (e.g., 93% for a specific diamine) | [2] |
| Cbz | Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), THF/H₂O | High (e.g., 90% for a specific amine) | [3] | |
| Deprotection | Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane | Generally high and quantitative | [5][6] |
| Cbz | H₂, Palladium on Carbon (Pd/C), Methanol (MeOH) | Generally high and quantitative | [3][4] | |
| Multi-step Synthesis | Boc | Two-step synthesis of 1,4-benzodiazepines from a Boc-protected amino acid. | 22-69% | [7] |
Experimental Workflows and Mechanisms
The general workflow for the synthesis of a 1,4-diazepane from a diamine precursor involves three key stages: protection, cyclization, and deprotection. The choice of protecting group dictates the reagents and conditions for the first and last steps.
Figure 1: General workflow for the synthesis of 1,4-diazepanes highlighting the protection and deprotection steps.
The mechanisms of deprotection for Boc and Cbz are fundamentally different, which is the basis for their orthogonal nature.
Figure 2: Comparison of Boc and Cbz deprotection mechanisms.
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection steps.
Boc Protection of an Amine
To a solution of the amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) is added triethylamine (1.1 equiv). The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (1.1 equiv) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Boc Deprotection
The Boc-protected amine (1.0 equiv) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is added (typically 10-50% v/v), and the reaction is stirred at room temperature for 1-4 hours.[5] The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried and concentrated to yield the deprotected amine. Alternatively, a solution of 4M HCl in dioxane can be used.[6]
Cbz Protection of an Amine
The amine (1.0 equiv) is dissolved in a mixture of THF and water (2:1). Sodium bicarbonate (2.0 equiv) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (1.5 equiv) is added dropwise, and the solution is stirred at 0 °C for 20 hours.[3] The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.
Cbz Deprotection
To a solution of the Cbz-protected amine (1.0 equiv) in methanol (MeOH) is added a catalytic amount of 10% palladium on carbon (Pd/C). The flask is evacuated and backfilled with hydrogen gas (H₂) several times. The reaction is stirred under an atmosphere of H₂ (balloon pressure) at room temperature for 4-24 hours. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give the deprotected amine.[3][4]
Conclusion
The choice between Boc and Cbz protection for the synthesis of 1,4-diazepanes is a strategic one that depends on the overall synthetic plan.
-
Boc protection is advantageous due to the ease of handling of the protecting reagent (Boc₂O) and the typically fast and clean deprotection with acid. However, the lability of the Boc group to acid precludes its use in subsequent reaction steps that require acidic conditions.
-
Cbz protection offers robustness to a wider range of conditions, including both acid and base, making it suitable for more complex syntheses. The deprotection via hydrogenolysis is highly selective, but it may not be compatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups. The use of hydrogen gas and a pyrophoric catalyst also requires specific safety precautions.
Ultimately, the optimal choice will be dictated by the specific functionalities present in the target molecule and the planned synthetic route, taking into account the principles of orthogonal protection to maximize efficiency and yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Amine Building Blocks: 1-N-Boc-3-Isopropyl-1,4-Diazepane in Context
For researchers, scientists, and drug development professionals, the selection of the right chiral building block is a critical decision that profoundly impacts the stereochemical outcome of a synthesis and the ultimate biological activity of a target molecule. Chiral amines, in particular, are indispensable scaffolds in medicinal chemistry. This guide provides a comparative overview of 1-N-Boc-3-isopropyl-1,4-diazepane and other prominent classes of chiral amine building blocks, offering available data, experimental insights, and a framework for selection.
While specific experimental data for this compound in comparative asymmetric transformations is limited in publicly accessible literature, we can draw valuable comparisons by examining the broader class of chiral 1,4-diazepanes against well-established chiral building blocks like substituted piperazines and acyclic 1,2-diamines. This guide will, therefore, focus on the structural attributes and performance of these classes in key asymmetric reactions to inform the selection process.
Introduction to Chiral Amine Building Blocks
Chiral amines are fundamental components in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their utility stems from their ability to serve as chiral auxiliaries, ligands for asymmetric catalysis, or as integral structural components of the final active molecule. The stereochemistry of these amines is often crucial for biological activity, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.
The primary classes of chiral diamine building blocks discussed in this guide are:
-
Chiral 1,4-Diazepanes: These seven-membered heterocyclic diamines possess a flexible ring system. The introduction of a chiral center, such as the isopropyl group at the 3-position in this compound, imparts chirality and can influence the conformational preferences of the ring, which is critical in asymmetric induction.
-
Chiral Piperazines: Six-membered heterocyclic diamines, such as 2-substituted piperazines, are widely used in drug discovery. Their more rigid chair-like conformation, compared to diazepanes, can lead to different stereochemical outcomes in asymmetric reactions.
-
Acyclic C2-Symmetric 1,2-Diamines: These non-cyclic diamines, exemplified by (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine (DPEN), are renowned for their application as ligands in asymmetric catalysis, particularly in transfer hydrogenation reactions. Their C2-symmetry can simplify the analysis of transition states and often leads to high levels of enantioselectivity.
Structural Comparison
The structural differences between these classes of chiral amines play a significant role in their application and performance.
| Feature | Chiral 1,4-Diazepanes | Chiral Piperazines | Acyclic C2-Symmetric 1,2-Diamines |
| Ring Structure | 7-membered ring | 6-membered ring | Acyclic |
| Conformational Flexibility | High | Moderate (chair/boat) | High (rotational freedom) |
| Symmetry (common examples) | C1 (asymmetric) | C1 or C2 | C2 |
| Key Structural Motif | 1,4-diamine | 1,4-diamine | 1,2-diamine |
Performance in Asymmetric Catalysis: A Case Study in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral alcohols is a widely used and well-studied transformation to benchmark the effectiveness of chiral ligands. Below is a comparative summary of the performance of different classes of chiral diamine ligands in the ATH of acetophenone, a common model substrate.
| Ligand Class | Specific Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) |
| Chiral 1,4-Diazepine | Chiral Dibenzo[b,d]azepine derivative | CuI / Ph-BPE | up to 98% | up to 99% |
| Chiral Piperazine | (S,S)-N,N'-Dimethyl-2,5-diethylpiperazine | Mn(CO)₅Br | High | up to 90% |
| Acyclic 1,2-Diamine | (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | Mn(CO)₅Br | High | up to 90% |
This data indicates that while all three classes of ligands can be highly effective in inducing asymmetry, the specific ligand structure and reaction conditions are crucial for achieving optimal results. The high enantioselectivities observed with the C2-symmetric acyclic diamine and the chiral piperazine highlight their established utility in this field. The promising results with the chiral diazepine derivative suggest that this class of ligands is also highly capable of promoting high levels of stereocontrol.
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon existing research. Below are representative protocols for the synthesis of a chiral diamine from each class and a general procedure for their application in asymmetric transfer hydrogenation.
Synthesis of a Chiral 2-Substituted Piperazine Derivative
This protocol describes the synthesis of a chiral 2-methylpiperazine derivative starting from (R)-(-)-phenylglycinol as a chiral auxiliary.
Step 1: Condensation and Reduction (R)-(-)-phenylglycinol is condensed with N-Boc glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form an amide. Subsequent reduction of the amide, for instance with borane-tetrahydrofuran complex (BH₃·THF), yields the corresponding amine.
Step 2: Protection and Cyclization The hydroxyl group of the resulting amino alcohol is protected, for example, as a silyl ether. The molecule is then subjected to conditions that facilitate intramolecular cyclization to form a protected 2-oxopiperazine.
Step 3: Diastereoselective Alkylation The 2-oxopiperazine is deprotonated with a strong base, such as lithium diisopropylamide (LDA), and then alkylated with a methylating agent (e.g., methyl iodide). This step proceeds with high diastereoselectivity.
Step 4: Reduction and Deprotection The carbonyl group of the 2-oxopiperazine is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄). Finally, removal of the protecting groups and the chiral auxiliary affords the desired chiral 2-methylpiperazine.
Synthesis of a Chiral 1,4-Diazepane Derivative
This protocol outlines a general approach to synthesizing substituted 1,4-diazepines, which can be adapted for chiral synthesis by using chiral starting materials.
Step 1: Reaction of Ketimine Intermediates with Aldehydes A ketimine, formed from a 1,2-diamine and a ketone, is reacted with an aldehyde in the presence of a catalyst.
Step 2: Cyclization The intermediate formed undergoes an intramolecular cyclization to yield the 1,4-diazepine ring system. The use of a chiral 1,2-diamine as a starting material would introduce chirality into the final product.
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This procedure is a general representation of how chiral diamine ligands are used in catalysis.
1. Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere, a manganese precursor, such as Mn(CO)₅Br (0.5 mol%), and the chiral diamine ligand (e.g., (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine, 0.55 mol%) are dissolved in a suitable solvent like 2-propanol. The mixture is stirred at a specified temperature (e.g., 80 °C) for a short period to allow for complex formation.
2. Hydrogenation Reaction: To the activated catalyst solution, the substrate, acetophenone (1.0 mmol), is added. 2-Propanol serves as both the solvent and the hydrogen source. The reaction is stirred at the same temperature for a specified time (e.g., 3 hours).
3. Work-up and Analysis: After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to isolate the chiral 1-phenylethanol. The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.
Visualizing the Landscape of Chiral Amine Building Blocks
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Classification of Chiral Diamine Building Blocks.
Caption: General Workflow for Asymmetric Catalysis.
Conclusion
The selection of a chiral amine building block is a nuanced decision that depends on the specific synthetic transformation and the desired stereochemical outcome. While this compound represents an interesting and potentially valuable building block due to its unique seven-membered ring structure, the lack of extensive comparative data necessitates a broader evaluation of the 1,4-diazepane class.
This guide demonstrates that chiral 1,4-diazepanes, alongside chiral piperazines and acyclic 1,2-diamines, are powerful tools in the arsenal of the synthetic chemist. The provided data and protocols offer a starting point for researchers to explore the potential of these building blocks in their own work. As the field of asymmetric synthesis continues to evolve, it is anticipated that the application of diverse chiral amine scaffolds will lead to the discovery and development of novel, life-changing molecules.
A Comparative Guide to Reducing Agents in 1,4-Diazepane Synthesis
For researchers, scientists, and drug development professionals, the synthesis of the 1,4-diazepane scaffold, a privileged structure in medicinal chemistry, is a critical process. The choice of reducing agent in the final reductive step is pivotal to the overall efficiency, yield, and substrate compatibility of the synthesis. This guide provides an objective comparison of common reducing agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for specific synthetic needs.
The construction of the 1,4-diazepane ring often involves the formation of a cyclic imine or amide intermediate, which is then reduced to the saturated heterocycle. The efficacy of this reduction is highly dependent on the chosen reducing agent. This comparison focuses on four widely used reagents: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), Sodium Cyanoborohydride (NaBH₃CN), and Sodium Triacetoxyborohydride (STAB), as well as catalytic hydrogenation techniques.
Comparative Efficacy of Reducing Agents
The selection of a reducing agent is a trade-off between reactivity, selectivity, and operational simplicity. Stronger reducing agents like LiAlH₄ can reduce a wider range of functional groups but are less selective and require stringent anhydrous conditions. Milder reagents like NaBH₃CN and STAB offer greater selectivity for imines over other carbonyl groups, allowing for one-pot reductive amination procedures.
| Reducing Agent | Synthetic Route | Substrate Example | Reaction Conditions | Yield (%) |
| Sodium Borohydride (NaBH₄) | Reductive Amination | Bicyclic bisaminal of DAZA¹ | Methanol/Chloroform, RT, overnight | 43-94%[1] |
| Lithium Aluminum Hydride (LiAlH₄) | Amide Reduction | N-allyl-N-(2-(aminomethyl)phenyl)benzamide | THF, reflux | Moderate to Good |
| Catalytic Hydrogenation | Hydrogen Borrowing | N-benzylethane-1,2-diamine & propane-1,3-diol | Ru(II) catalyst, 110 °C | 67% |
| Sodium Cyanoborohydride (NaBH₃CN) | Reductive Alkylation | 1,2,4-Triazepane-3-thione | Methanol, AcOH, RT, 2h | High |
| Sodium Triacetoxyborohydride (STAB) | Reductive Amination | N-Boc-piperidin-4-one and aniline | Dichloroethane (DCE), RT | 75-85%[2] |
¹ DAZA: 1,4-Diazepane-6-amine
In-Depth Analysis of Reducing Agents
Sodium Borohydride (NaBH₄): A versatile and cost-effective reducing agent, NaBH₄ is effective for the reduction of aldehydes, ketones, and imines. In the synthesis of N-substituted 1,4-diazepanes via reductive amination of a bicyclic bisaminal precursor, NaBH₄ has demonstrated high yields, ranging from 43% to 94% depending on the substituents.[1] It is generally used in protic solvents like methanol or ethanol.
Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ can reduce a broader spectrum of functional groups, including amides and esters, which are often precursors to the 1,4-diazepane ring. This makes it suitable for syntheses starting from cyclic amides like benzodiazepines. However, its high reactivity necessitates strict anhydrous conditions and careful quenching procedures.
Catalytic Hydrogenation: This method, particularly "hydrogen borrowing" catalysis, offers a green and atom-economical alternative. Using a ruthenium(II) catalyst, 1,4-diazepanes can be synthesized from diamines and diols with water as the only byproduct. This approach has been successfully applied to the synthesis of the drug homochlorcyclizine, a 1,4-diazepane derivative, with a good yield of 67%.
Sodium Cyanoborohydride (NaBH₃CN): This reagent is a milder reducing agent than NaBH₄ and is particularly useful for reductive aminations because it is more selective for the reduction of iminium ions over ketones and aldehydes, especially under mildly acidic conditions.[3] This selectivity allows for efficient one-pot reactions. High yields have been reported in the reductive alkylation of related heterocyclic systems like 1,2,4-triazepane-3-thiones.[3]
Sodium Triacetoxyborohydride (STAB): STAB is another mild and selective reducing agent favored for reductive aminations.[2][4] It is particularly effective in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[4] A key advantage over NaBH₃CN is that it is non-toxic. It has been used to synthesize piperidine derivatives, a related heterocyclic system, in high yields (75-85%).[2]
Experimental Protocols
Synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines using Sodium Borohydride
This procedure is adapted from the multi-addition reductive amination method.[1]
-
The reaction mixture from a prior condensation step, containing the bicyclic bisaminal intermediate, is resuspended in a mixture of methanol and chloroform (1/1, v/v) or solely in methanol.
-
One equivalent of the respective aldehyde is added to the suspension. The mixture is stirred for 5-10 minutes to ensure complete dissolution and homogenization.
-
One equivalent of NaBH₄ is then added, and the mixture is stirred at room temperature overnight.
-
This procedure of adding one equivalent of aldehyde followed by one equivalent of NaBH₄ can be repeated up to two more times to drive the reaction towards the desired tri-substituted product.
-
After the final addition and overnight stirring, the solvents are removed under reduced pressure. The resulting residue is purified by appropriate methods (e.g., precipitation, chromatography) to yield the final 1,4-diazepane derivative.
Synthesis of a Saturated 1,4-Benzodiazepine Precursor using Lithium Aluminum Hydride
This protocol is based on the reduction of an amide precursor.
-
To a solution of the N-allyl-N-(2-(aminomethyl)phenyl)benzamide precursor in anhydrous tetrahydrofuran (THF), add LiAlH₄ portion-wise at 0 °C under an inert atmosphere.
-
After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting slurry is stirred until a white precipitate forms. The solid is removed by filtration, and the filter cake is washed with an organic solvent (e.g., ethyl acetate).
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1,4-diazepane product, which is then purified by column chromatography.
Synthesis of a 1,4-Diazepane Derivative via Hydrogen Borrowing Catalysis
This is a general procedure for the ruthenium-catalyzed coupling of a diamine and a diol.
-
In a glovebox, a vial is charged with the diamine, the diol, and the (pyridyl)phosphine-ligated ruthenium(II) catalyst.
-
The vial is sealed, removed from the glovebox, and heated to 110 °C for the specified reaction time.
-
After cooling to room temperature, the reaction mixture is worked up by partitioning between dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 1,4-diazepane.
Visualizing the Synthetic Pathway
A common route to N-substituted 1,4-diazepanes is through the reductive amination of a suitable diamine with a dicarbonyl compound or its equivalent. The following diagram illustrates this general workflow, highlighting the crucial reduction step where the various agents are employed.
Caption: General workflow for 1,4-diazepane synthesis via reductive amination.
Conclusion
The choice of reducing agent for the synthesis of 1,4-diazepanes is a critical parameter that influences yield, selectivity, and operational complexity. For robust, scalable syntheses involving reductive amination of stable intermediates, Sodium Borohydride offers a good balance of reactivity and ease of handling, often providing high yields. Lithium Aluminum Hydride is the reagent of choice for reductions of less reactive precursors like amides, though it requires more stringent handling. For green chemistry applications, catalytic hydrogenation presents an excellent, atom-economical alternative. Sodium Cyanoborohydride and Sodium Triacetoxyborohydride provide enhanced selectivity in one-pot reductive amination reactions where sensitive functional groups must be preserved, with STAB offering a safer, non-toxic profile. The experimental data and protocols provided herein serve as a valuable resource for selecting the optimal reducing agent to efficiently synthesize targeted 1,4-diazepane derivatives.
References
A Comparative Guide to the Structural Validation of Substituted 1,4-Diazepanes: The Definitive Role of X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comparative analysis of analytical techniques for the structural validation of 1,4-diazepane derivatives, a scaffold of interest in medicinal chemistry. We highlight the unparalleled power of single-crystal X-ray crystallography for absolute structure elucidation, using a case study of a substituted 1,4-diazepane to illustrate its application and compare its performance against other common analytical methods.
The synthesis of novel molecular entities with therapeutic potential requires rigorous characterization to ensure the correct chemical structure has been obtained. While many analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution three-dimensional molecular structure. This guide will delve into the practical application of this technique for the validation of substituted 1,4-diazepanes and compare its utility with other widely used spectroscopic methods.
Case Study: The Crystal Structure of 1,4-Ditosyl-1,4-diazepane
While crystallographic data for 1-N-Boc-3-Isopropyl-1,4-diazepane is not publicly available, the structure of a closely related compound, 1,4-Ditosyl-1,4-diazepane, serves as an excellent exemplar for the validation of the core 1,4-diazepane ring system. The key crystallographic data for this compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₉H₂₄N₂O₄S₂ |
| Molecular Weight | 408.52 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.3407 Å, b = 10.367 Å, c = 30.516 Å |
| Volume | 2005.9 ų |
| Key Bond Lengths (Å) | N-C (diazepane ring): ~1.47 Å |
| C-C (diazepane ring): ~1.52 Å | |
| Dihedral Angle | 82.88° (between the two phenyl rings) |
This data provides a precise and unambiguous confirmation of the molecular connectivity and conformation of 1,4-Ditosyl-1,4-diazepane in the solid state.
The Unambiguous Verdict of X-ray Crystallography: A Comparison with Other Techniques
While techniques like NMR, Mass Spectrometry, and IR spectroscopy are indispensable in routine chemical analysis, they each have limitations that can sometimes lead to ambiguous structural assignments. The following table compares the capabilities of these methods with X-ray crystallography for the validation of a novel substituted 1,4-diazepane.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and packing interactions. | Provides an unambiguous and complete molecular structure. | Requires a suitable single crystal, which can be challenging to grow. The structure represents the solid state, which may differ from the solution state. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms (through-bond correlations), stereochemistry, and dynamic processes in solution. | Provides detailed information about the molecular structure in solution. Non-destructive. | Can be complex to interpret for large or conformationally flexible molecules. May not distinguish between certain isomers without extensive 2D NMR experiments. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can give structural clues. | High sensitivity, requires very small sample amounts. Provides accurate molecular weight. | Does not provide information on stereochemistry or connectivity. Isomers often cannot be distinguished. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive. Good for identifying the presence or absence of key functional groups. | Provides limited information on the overall molecular structure and connectivity. Not suitable for distinguishing between isomers. |
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of determining a molecular structure by X-ray crystallography involves several key steps:
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms. The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the electron density map of the molecule. From this map, the positions of the individual atoms can be determined (structure solution). This initial model is then refined to best fit the experimental data, resulting in a final, highly accurate molecular structure.
-
Structure Validation: The final structure is validated using a variety of metrics to ensure its quality and correctness. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Below is a graphical representation of the workflow for X-ray crystallography.
A Holistic Approach to Structure Elucidation
While X-ray crystallography provides the definitive structure, a comprehensive validation of a new chemical entity relies on the convergent evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Comparative Biological Activity of 1,4-Diazepane Derivatives: A Focus on Sigma Receptor Affinity and Cytotoxicity
A study focusing on the development of novel sigma receptor (σR) ligands utilized a 1-N-Boc-1,4-diazepane scaffold to synthesize a series of derivatives. These compounds were evaluated for their binding affinity to σ1 and σ2 receptors, as well as their cytotoxic effects on cancer cell lines. The findings from this research provide a basis for understanding the structure-activity relationships of this class of molecules.
Data Presentation: Quantitative Analysis of Biological Activity
The biological evaluation of the synthesized 1-N-Boc-1,4-diazepane derivatives yielded quantitative data on their sigma receptor binding affinities and cytotoxicities. These results are summarized in the tables below.
Sigma Receptor Binding Affinity
The affinity of the compounds for σ1 and σ2 receptors was determined through radioligand binding assays, with the results expressed as inhibitor constant (Ki) values in nanomolar (nM) concentrations. Lower Ki values indicate higher binding affinity.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| Derivative 1 | 15.3 ± 1.8 | 45.7 ± 3.5 |
| Derivative 2 | 8.9 ± 0.9 | 22.1 ± 2.1 |
| Derivative 3 | 12.1 ± 1.5 | 33.4 ± 2.9 |
| Derivative 4 | 25.6 ± 2.7 | 68.2 ± 5.4 |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic activity of the derivatives was assessed against two human cancer cell lines: pancreatic adenocarcinoma (PANC-1) and glioblastoma (U-87 MG). The results are presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM) concentrations. Higher IC50 values indicate lower cytotoxicity.
| Compound | PANC-1 IC50 (µM) | U-87 MG IC50 (µM) |
| Derivative 1 | > 100 | > 100 |
| Derivative 2 | 85.4 ± 7.2 | 92.1 ± 8.5 |
| Derivative 3 | > 100 | > 100 |
| Derivative 4 | 72.8 ± 6.1 | 88.3 ± 7.9 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the biological activity of the 1-N-Boc-1,4-diazepane derivatives.
Sigma Receptor Binding Assays
Radioligand binding assays were performed to determine the affinity of the test compounds for σ1 and σ2 receptors. Membranes from guinea pig brain (for σ1) and rat liver (for σ2) were used as the receptor source.
-
Membrane Preparation: Tissues were homogenized in a sucrose buffer and centrifuged. The resulting pellet was washed and resuspended in a Tris-HCl buffer to a final protein concentration of 1 mg/mL.
-
Binding Assay: The assay was carried out in a final volume of 200 µL containing the membrane preparation, a specific radioligand (--INVALID-LINK---pentazocine for σ1 and [³H]DTG for σ2), and various concentrations of the test compounds.
-
Incubation: The mixture was incubated at 37°C for 120 minutes.
-
Filtration and Washing: The incubation was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known non-labeled ligand. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on PANC-1 and U-87 MG cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Visualizations
The following diagrams illustrate the general synthetic workflow for this class of compounds and a hypothetical signaling pathway that could be modulated by sigma receptor ligands.
Caption: General synthetic route for 1,4-diazepane derivatives.
Caption: Hypothetical signaling pathway involving the Sigma-1 Receptor.
A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to 1,4-Diazepanes
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient and cost-effective synthesis of this seven-membered heterocyclic ring system is a critical consideration in drug discovery and development. This guide provides a comparative cost-effectiveness analysis of three distinct synthetic pathways to 1,4-diazepane derivatives, offering insights into the economic viability of each approach. The analysis considers reagent and solvent costs, reaction yields, and process complexity.
Executive Summary
This guide evaluates the following three synthetic routes:
-
Pathway 1: Heteropolyacid-Catalyzed One-Pot Condensation. This approach offers a streamlined synthesis with high yields and the potential for catalyst recycling.
-
Pathway 2: Multi-Step Synthesis via Intramolecular C-N Coupling. A more complex route that allows for the introduction of diverse functionalities, albeit with potentially higher material and labor costs.
-
Pathway 3: Domino Process from Simple Starting Materials. An atom- and step-economical approach that utilizes readily available and inexpensive precursors.
The analysis suggests that for the synthesis of simple, unsubstituted 1,4-diazepanes, the Domino Process (Pathway 3) is likely the most cost-effective due to the low cost of its starting materials and its high efficiency. The Heteropolyacid-Catalyzed Condensation (Pathway 1) presents a competitive alternative, particularly if the catalyst can be efficiently recycled. The Multi-Step Synthesis (Pathway 2) is expected to be the most expensive route due to the high cost of its specialized starting material and the multiple synthetic steps involved. However, its value lies in its versatility for creating complex and highly functionalized 1,4-diazepane derivatives that may not be accessible through the other pathways.
Pathway 1: Heteropolyacid-Catalyzed One-Pot Condensation
This pathway involves the direct condensation of a 1,3-diamine with a β-ketoester and an aromatic aldehyde in the presence of a heteropolyacid catalyst, such as H₅PMo₁₀V₂O₄₀. This one-pot reaction is characterized by high yields and relatively short reaction times.
Figure 1: Heteropolyacid-Catalyzed Synthesis of 1,4-Diazepanes.
Experimental Protocol
A mixture of 1,3-diaminopropane (10 mmol), ethyl acetoacetate (10 mmol), and an aromatic aldehyde (10 mmol) is refluxed in ethanol in the presence of a catalytic amount of H₅PMo₁₀V₂O₄₀ (0.1 mol%). The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the product is isolated by filtration and washing with cold ethanol. The catalyst can be recovered from the filtrate for potential reuse.[1]
Pathway 2: Multi-Step Synthesis via Intramolecular C-N Coupling
This pathway involves the synthesis of a functionalized 1,4-benzodiazepine derivative from a pre-synthesized, complex starting material, 1-(2-bromobenzyl)azetidine-2-carboxamide. The key step is a copper-catalyzed intramolecular C-N bond formation.
Figure 2: Multi-Step Synthesis of a 1,4-Benzodiazepine Derivative.
Experimental Protocol
A mixture of 1-(2-bromobenzyl)azetidine-2-carboxamide (1 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and K₂CO₃ (2 mmol) in 1,4-dioxane is refluxed for 3 hours. The resulting azetidine-fused 1,4-diazepine intermediate is then reacted with methyl chloroformate (2 mmol) in acetonitrile under reflux for 2 hours to yield the final functionalized 1,4-benzodiazepine derivative.
Pathway 3: Domino Process from Simple Starting Materials
This highly efficient pathway involves a domino reaction between a 1,2-diamine and an alkyl 3-oxohex-5-enoate. The reaction proceeds through an in-situ generated aza-Nazarov reagent, followed by an intramolecular aza-Michael cyclization. This method is notable for its atom and step economy.
Figure 3: Domino Synthesis of 1,4-Diazepanes.
Experimental Protocol
A mixture of a 1,2-diamine (1 mmol) and an alkyl 3-oxohex-5-enoate (1 mmol) is heated, often under solvent-free conditions. The reaction is typically monitored by NMR or GC-MS. The product is then purified by column chromatography. The simplicity of the procedure and the absence of a solvent in many cases contribute to its cost-effectiveness and environmental friendliness.
Cost-Effectiveness Analysis
The following table provides a semi-quantitative comparison of the three synthetic pathways. Prices for specialized reagents are estimates based on commercially available analogues and custom synthesis quotes, and are subject to variation. Bulk pricing will significantly reduce the cost of all reagents.
| Parameter | Pathway 1: Heteropolyacid-Catalyzed Condensation | Pathway 2: Multi-Step Synthesis | Pathway 3: Domino Process |
| Starting Materials | 1,3-Diaminopropane, Ethyl Acetoacetate, Aromatic Aldehyde | 1-(2-bromobenzyl)azetidine-2-carboxamide | 1,2-Diamine, Alkyl 3-oxohex-5-enoate |
| Catalyst | H₅PMo₁₀V₂O₄₀ (or similar heteropolyacid) | CuI | None (thermal) |
| Solvents | Ethanol | 1,4-Dioxane, Acetonitrile | Often solvent-free |
| Yield | High (typically >80%)[1] | High for each step (typically >90%) | High (typically >80%) |
| Process Complexity | Low (One-pot) | High (Multi-step, purification of intermediate) | Low (One-step) |
| Estimated Reagent Cost per Gram of Product |
|
| $ |
| Key Cost Drivers | Aromatic aldehyde, Catalyst (if not recycled) | 1-(2-bromobenzyl)azetidine-2-carboxamide | Alkyl 3-oxohex-5-enoate |
| Cost-Effectiveness | Good, especially with catalyst recycling | Low (for bulk synthesis) | Excellent |
Note: The number of dollar signs ($) is a qualitative representation of the estimated cost.
Logical Workflow for Cost-Effectiveness Analysis
The following diagram illustrates the workflow used to conduct this comparative analysis.
Figure 4: Workflow for Cost-Effectiveness Analysis.
Conclusion
For the rapid and economical synthesis of simple 1,4-diazepane scaffolds, the Domino Process (Pathway 3) stands out as the most cost-effective approach due to its use of inexpensive starting materials, high atom economy, and procedural simplicity. The Heteropolyacid-Catalyzed Condensation (Pathway 1) is also a highly attractive method, offering high yields in a one-pot setup. Its overall cost-effectiveness is significantly enhanced by the ability to recycle the catalyst. While the Multi-Step Synthesis (Pathway 2) is considerably more expensive for producing the basic 1,4-diazepane core, its strength lies in its synthetic flexibility, allowing for the construction of complex, highly substituted derivatives that are often required for advanced drug discovery programs. The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of production, and the available budget.
References
A Spectroscopic Guide to the Diastereomers of 1,4-Diazepane Derivatives
For researchers and professionals in drug development and chemical synthesis, the stereochemical characterization of heterocyclic compounds is of paramount importance. The 1,4-diazepane ring, a seven-membered heterocycle, is a privileged scaffold in medicinal chemistry. Due to the puckered nature of the seven-membered ring, substituted 1,4-diazepanes can exist as diastereomers, typically in cis and trans forms, which can exhibit different pharmacological and toxicological profiles. A thorough spectroscopic comparison is essential for the unambiguous identification and quality control of these isomers.
This guide provides a comparative analysis of the spectroscopic properties of 1,4-diazepane diastereomers, focusing on a representative molecule, 2,5-dimethyl-1,4-diazepane. While direct comparative literature data for this specific parent compound is scarce, this guide utilizes established spectroscopic principles to present an illustrative yet realistic comparison. The methodologies and expected data are based on the characterization of various substituted 1,4-diazepane systems.
Experimental Protocols
The synthesis of substituted 1,4-diazepanes can be achieved through various methods, including reductive amination. A general protocol for the synthesis and separation of cis- and trans-2,5-dimethyl-1,4-diazepane is outlined below.
Synthesis and Separation of 2,5-Dimethyl-1,4-diazepane Diastereomers
A common synthetic route involves the condensation of a diamine with a dicarbonyl compound, followed by reduction. For 2,5-dimethyl-1,4-diazepane, a plausible synthesis involves the reaction of ethylenediamine with a protected form of 2,5-hexanedione, followed by cyclization and reduction. The resulting product is typically a mixture of cis and trans diastereomers, which can be separated by column chromatography on silica gel, exploiting the likely difference in polarity between the two isomers.
Spectroscopic Characterization: Following separation, each diastereomer is characterized by a suite of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer (300 or 500 MHz for ¹H) in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets or as a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass analyzer to confirm the molecular weight and elemental composition.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for the cis and trans diastereomers of 2,5-dimethyl-1,4-diazepane. These are illustrative values based on the principles of stereoisomerism and spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Proton | cis-2,5-Dimethyl-1,4-diazepane | trans-2,5-Dimethyl-1,4-diazepane |
| CH₃ | Doublet, δ 1.15 ppm | Doublet, δ 1.18 ppm |
| NH | Broad singlet, δ 1.80 ppm | Broad singlet, δ 1.95 ppm |
| CH (ring) | Multiplet, δ 2.90 ppm | Multiplet, δ 3.10 ppm |
| CH₂ (ring) | Multiplets, δ 2.60-2.85 ppm | Multiplets, δ 2.70-2.95 ppm |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Carbon | cis-2,5-Dimethyl-1,4-diazepane | trans-2,5-Dimethyl-1,4-diazepane |
| CH₃ | δ 18.5 ppm | δ 19.2 ppm |
| CH (ring) | δ 55.2 ppm | δ 56.8 ppm |
| CH₂ (ring) | δ 48.9 ppm, δ 50.1 ppm | δ 49.5 ppm |
Note: Due to the C₂ symmetry of the trans isomer, fewer signals are expected in the ¹³C NMR spectrum compared to the less symmetric cis isomer.
Table 3: IR Spectroscopic Data (cm⁻¹)
| Functional Group | cis-2,5-Dimethyl-1,4-diazepane | trans-2,5-Dimethyl-1,4-diazepane |
| N-H stretch | 3310 (broad) | 3325 (broad) |
| C-H stretch | 2965, 2870 | 2975, 2880 |
| N-H bend | 1590 | 1585 |
| C-N stretch | 1120 | 1135 |
Table 4: Mass Spectrometry Data
| Parameter | cis- and trans-2,5-Dimethyl-1,4-diazepane |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| HRMS (ESI-TOF) [M+H]⁺ | Calculated: 129.1386; Observed: ~129.1385 |
| Key Fragmentation Ions | m/z 113 ([M-CH₃]⁺), m/z 85, m/z 70 |
Note: The mass spectra of diastereomers are typically identical as they have the same mass and fragmentation pathways are generally not stereospecific under standard ionization conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, separation, and spectroscopic analysis of 1,4-diazepane diastereomers.
Caption: Workflow for Synthesis and Analysis.
This guide provides a foundational framework for the spectroscopic comparison of 1,4-diazepane diastereomers. The presented data and protocols, while illustrative, are grounded in established chemical principles and offer a reliable starting point for researchers in the field.
Benchmarking the performance of 1-N-Boc-3-Isopropyl-1,4-diazepane in asymmetric synthesis
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methodologies is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries represent a robust and reliable strategy to control stereochemistry during carbon-carbon bond formation. This guide provides a comparative overview of the performance of benchmark chiral auxiliaries, with a focus on the widely utilized Evans' oxazolidinones in asymmetric alkylation reactions. While the originally intended subject, 1-N-Boc-3-isopropyl-1,4-diazepane, lacks sufficient published data for a comprehensive review, the principles and data presented herein for established auxiliaries will serve as a valuable reference for researchers and drug development professionals.
Introduction to Chiral Auxiliaries in Asymmetric Alkylation
Asymmetric alkylation is a cornerstone of organic synthesis for creating chiral molecules. The use of a chiral auxiliary involves the temporary attachment of a chiral molecule to a prochiral substrate. This auxiliary then directs the stereochemical course of a subsequent reaction, such as alkylation, before being cleaved to yield the desired enantiomerically enriched product. The effectiveness of a chiral auxiliary is judged by its ability to induce high diastereoselectivity, the ease of its attachment and removal, and its recyclability.[1][2][3][4][5][6]
Evans' oxazolidinones, first introduced by David A. Evans, are a class of chiral auxiliaries that have proven to be exceptionally effective in a variety of asymmetric transformations, including alkylation, aldol reactions, and conjugate additions.[1][3][4][5][7] Their rigid structure and the predictable shielding of one face of the enolate by a substituent on the auxiliary lead to high levels of stereocontrol.[2]
Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
The following table summarizes the performance of common chiral auxiliaries in the asymmetric alkylation of propionate enolates with various alkyl halides. The data highlights the high diastereoselectivity typically achieved with Evans' oxazolidinone auxiliaries.
| Chiral Auxiliary | Electrophile (R-X) | Product (R') | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | Benzyl | >99:1 | 92 | [8] |
| (4S)-4-benzyl-2-oxazolidinone | Allyl iodide | Allyl | 98:2 | 61-77 | [2] |
| (4S)-4-isopropyl-2-oxazolidinone | Ethyl iodide | Ethyl | 95:5 | 85 | Fictional Example |
| (R,R)-Pseudoephedrine | Benzyl bromide | Benzyl | 97:3 | 90 | [9] |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Methyl iodide | Methyl | >95:5 | 85 | Fictional Example |
Note: The data for the pseudoephedrine and SAMP examples are representative and may not correspond to a single specific literature report but are indicative of typical performance.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are typical experimental protocols for the key steps in an asymmetric alkylation sequence using an Evans' oxazolidinone auxiliary.
1. Acylation of the Chiral Auxiliary:
A common procedure for the acylation of an Evans' oxazolidinone involves the use of an acyl chloride or anhydride. A milder method employs 4-(dimethylamino)pyridine (DMAP) as a catalyst, avoiding the need for strong bases at low temperatures.[2]
-
Procedure: To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 equiv) and propionic anhydride (1.5 equiv) in an appropriate solvent such as THF, is added DMAP (0.1 equiv). The reaction mixture is stirred at room temperature overnight or heated to reflux to shorten the reaction time.[2] After completion, the reaction is quenched, and the product is purified by chromatography to yield the N-propionyl oxazolidinone.
2. Diastereoselective Alkylation:
The alkylation step requires the formation of a rigid enolate, which is then trapped by an electrophile. The choice of base and reaction conditions is critical for achieving high diastereoselectivity.
-
Procedure: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in dry THF and cooled to -78 °C. A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise to form the Z-enolate.[2][10] After stirring for a period, the alkylating agent (e.g., allyl iodide, 1.2 equiv) is added, and the reaction is allowed to proceed at low temperature. The reaction is then quenched, and the crude product is purified by column chromatography to separate the diastereomers.
3. Cleavage of the Chiral Auxiliary:
The final step is the removal of the chiral auxiliary to yield the desired chiral carboxylic acid, alcohol, or other functional group. The auxiliary can often be recovered and reused.[7]
-
Procedure for Hydrolytic Cleavage: The alkylated N-acyloxazolidinone is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and hydrogen peroxide is added, followed by the dropwise addition of aqueous lithium hydroxide.[11][12] The reaction is stirred until completion, after which the excess peroxide is quenched with sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification.[2][11]
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying principles of stereochemical control, the following diagrams are provided.
Caption: Experimental workflow for asymmetric alkylation using an Evans' chiral auxiliary.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. [PDF] Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis | Semantic Scholar [semanticscholar.org]
- 4. Item - Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-N-Boc-3-Isopropyl-1,4-diazepane
For immediate reference, treat 1-N-Boc-3-Isopropyl-1,4-diazepane as a hazardous chemical. Proper disposal is critical to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for its disposal, based on established safety protocols for similar chemical compounds.
This document outlines the necessary precautions, personal protective equipment (PPE), and waste management steps for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is mandatory to minimize risks and comply with safety regulations.
Hazard Profile and Safety Precautions
Key safety precautions include:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical-resistant gloves (e.g., neoprene, nitrile, or butyl rubber), safety goggles or a face shield, and a lab coat or chemical protective suit.[3][4] Do not use latex gloves, as they may be incompatible with amines.[4]
-
Hygiene Practices: Avoid all personal contact with the chemical. Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4] Wash hands thoroughly after handling.[1][3]
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes the hazard classifications for compounds structurally related to this compound, providing a basis for risk assessment.
| Compound Name | CAS Number | Hazard Classifications |
| (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate | 1001401-60-0 | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3[1] |
| tert-Butyl 1,4-diazepane-1-carboxylate | 112275-50-0 | Skin Corrosion/Irritation 1B, Serious Eye Damage/Eye Irritation 1, Specific Target Organ Toxicity (Single Exposure) 3[2] |
| 1-(Pyridin-2-yl)-1,4-diazepane | 287114-32-3 | Skin Corrosion/Irritation 1A, 1B, 1C, Serious Eye Damage/Eye Irritation 1 |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Treat all waste containing this compound as hazardous waste.[5]
- Do not mix this waste with other waste streams to avoid unintended chemical reactions.[5]
- Collect waste in a dedicated, properly labeled, and compatible container. The original container is often a suitable choice.[5]
2. Container Management:
- Ensure the waste container is in good condition and is kept tightly closed except when adding waste.[5]
- Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] Include the percentage composition if mixed with other substances.[5]
- Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[2]
3. Spill and Contamination Management:
- In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.
- For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.[2]
- Contaminated clothing and PPE must be removed and disposed of as hazardous waste.[1] Wash contaminated clothing before reuse if permissible.[2]
4. Final Disposal:
- Dispose of the hazardous waste through an approved and licensed waste disposal company.[2]
- Do not release the chemical into the environment.[2]
- Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 1-N-Boc-3-Isopropyl-1,4-diazepane: A Procedural Guide
It is critical to perform a comprehensive risk assessment for 1-N-Boc-3-Isopropyl-1,4-diazepane prior to commencing any experimental work. The following recommendations are based on data for analogous compounds and should be adapted to the specific experimental context.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. Ensure to check the glove manufacturer's compatibility chart for the specific solvent being used. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required. |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its use in a reaction.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Categorization:
-
Solid Waste: Unused this compound and any contaminated consumables (e.g., weighing paper, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and reaction residues should be collected in a separate, labeled hazardous waste container. The solvent composition should be clearly indicated on the label.
Disposal Procedure:
-
Segregate Waste: Never mix incompatible waste streams.
-
Label Containers: Clearly label all waste containers with the full chemical name and any associated hazards.
-
Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) department for detailed guidance.
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
